Naphtho[2,1-d]thiazol-2-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzo[g][1,3]benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQRUORYRZNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356956 | |
| Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-55-0 | |
| Record name | Naphtho[2,1-d]thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphtho[2,1-d][1,3]thiazol-2-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-Substituted Naphtho[2,1-d]thiazol-2-amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The naphtho[2,1-d]thiazol-2-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse substitution patterns make it an attractive core for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the key synthetic methodologies for accessing N-substituted naphtho[2,1-d]thiazol-2-amines, with a focus on detailed experimental protocols, quantitative data comparison, and visualization of synthetic pathways.
Core Synthetic Strategies
The synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines can be broadly categorized into two main approaches: multicomponent reactions that build the thiazole ring in a single step and cyclization reactions of pre-functionalized naphthalene precursors. This guide will focus on two prominent and effective methods: a visible-light-initiated cascade reaction and a manganese(III) acetate-mediated cyclization.
Visible-Light-Initiated Three-Component Cascade Reaction
A modern and environmentally benign approach to N-substituted naphtho[2,1-d]thiazol-2-amines involves a visible-light-initiated three-component reaction.[1] This method utilizes readily available starting materials and operates under mild conditions, making it an attractive strategy for library synthesis. The reaction proceeds through a cascade sequence involving 2-isothiocyanatonaphthalenes, various primary or secondary amines, and elemental sulfur, with molecular oxygen serving as a clean oxidant.[1]
Reaction Pathway
References
Physicochemical Properties of Naphtho[2,1-d]thiazol-2-ylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,1-d]thiazol-2-ylamine is a heterocyclic organic compound featuring a naphthalene ring system fused with a thiazole ring, which incorporates an amine group. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. Compounds with the naphthothiazole core have been investigated for their potential as antiproliferative agents and modulators of ion channels. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design, enabling predictions of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of its known physicochemical data, details relevant experimental methodologies for its characterization, and visualizes a key biological pathway associated with a closely related isomer.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and literature sources.
| Property | Value | Source |
| IUPAC Name | naphtho[2,1-d][1][2]thiazol-2-amine | [3] |
| Synonyms | benzo[g][1][2]benzothiazol-2-amine, 2-aminonaphtho<2,1-d>thiazole | |
| CAS Number | 1203-55-0 | [4] |
| Chemical Formula | C₁₁H₈N₂S | [4] |
| Molecular Weight | 200.26 g/mol | [4] |
| Boiling Point | 417.1 °C at 760 mmHg | [5] |
| Density | 1.403 g/cm³ | [5] |
| Melting Point | Data not available. (Isomer Naphtho[1,2-d]thiazol-2-ylamine: 209.6 °C) | [2] |
| Flash Point | 206.1 °C | [5] |
| Refractive Index | 1.83 | [5] |
| Vapor Pressure | 3.63E-07 mmHg at 25°C | [5] |
| Polar Surface Area (PSA) | 67.2 Ų | [5] |
| logP (XLogP3) | 3.3 | [5] |
| Solubility | Data not available. (Isomer Naphtho[1,2-d]thiazol-2-ylamine: 27.4 µg/mL at pH 7.4) | |
| pKa | Data not available. |
Experimental Methodologies
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general methods for the synthesis of related 2-aminonaphthothiazoles and the determination of key physicochemical properties are well-established.
Synthesis
A common route for the synthesis of 2-aminobenzothiazoles and their naphtho-analogs is the Hugerschoff reaction. A general procedure is as follows:
-
Starting Material: An appropriately substituted amine (in this case, a naphthylamine derivative) is used as the starting material.
-
Thiocyanation: The amine is reacted with an equimolar amount of ammonium thiocyanate in a suitable anhydrous solvent such as acetonitrile.
-
Cyclization: A brominating agent, such as benzyl trimethyl ammonium tribromide (to avoid unwanted ring bromination), is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., 36-48 hours) to facilitate the cyclization.
-
Isolation and Purification: The crude product is isolated and can be purified by recrystallization from an appropriate solvent system (e.g., petroleum ether-benzene mixture) to yield the final 2-aminonaphthothiazole product.[2]
Physicochemical Property Determination
Melting Point: The melting point of a purified solid sample can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For new chemical entities, this is often accompanied by techniques like Differential Scanning Calorimetry (DSC) for higher accuracy.[2]
Solubility Determination (Shake-Flask Method for Poorly Soluble Compounds): The shake-flask method is considered the gold standard for determining the solubility of compounds with low aqueous solubility.
-
Preparation: An excess amount of the solid compound is added to a specific volume of the solvent (e.g., a buffered aqueous solution at a physiological pH of 7.4) in a vial.
-
Equilibration: The vial is sealed and agitated (e.g., shaken) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the solute onto the filter material.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
logP Determination (Shake-Flask Method): The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.
-
Phase Preparation: n-octanol and water (or a buffer of a specific pH) are mutually saturated by mixing them and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a specific volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
pKa Determination (Potentiometric Titration): For amine-containing compounds, the pKa can be determined by potentiometric titration.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For more complex cases, derivative plots can be used to accurately determine the equivalence point.
Biological Context and Visualization
While specific signaling pathways for this compound are not well-documented, its isomer, Naphtho[1,2-d]thiazol-2-ylamine (known as SKA-31) , is a known activator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.[2] These channels play a crucial role in regulating cellular calcium signaling and membrane potential. Activation of these channels in endothelial cells leads to hyperpolarization, which promotes vasodilation and can lower blood pressure.[2] The general activation pathway is visualized below.
Caption: KCa2/3 channel activation pathway by intracellular calcium and positive modulators.
Conclusion
References
- 1. Subtype-Selective Positive Modulation of KCa2.3 Channels Increases Cilia Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sigmaaldrich.cn]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
Crystal Structure Analysis of Naphtho[2,1-d]thiazol-2-ylamine: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Naphtho[2,1-d]thiazol-2-ylamine is a heterocyclic amine with a rigid fused-ring system that holds potential for applications in medicinal chemistry and materials science. Understanding its three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, guiding drug design, and engineering novel materials. This technical guide outlines the methodologies involved in the crystal structure analysis of this compound. While a comprehensive search of publicly available crystallographic databases (including the Cambridge Crystallographic Data Centre) did not yield a specific, publicly available crystal structure for this compound at the time of this report, this document provides a detailed framework of the experimental and computational protocols that would be employed in such an analysis. We present generalized tables for data presentation and visualizations of experimental workflows and potential molecular interactions to serve as a template for when such structural data becomes available.
Introduction
The determination of a molecule's crystal structure provides invaluable insights into its conformational properties, intermolecular interactions, and packing efficiency in the solid state. For pharmaceutical compounds, this information is critical for understanding polymorphism, solubility, and bioavailability. This compound, with its potential hydrogen bond donors and acceptors, is expected to exhibit interesting supramolecular assemblies. This guide details the steps from synthesis and crystallization to data collection, structure solution, and refinement.
Experimental Protocols
A detailed experimental protocol is fundamental for the reproducibility of scientific findings. The following sections describe a typical workflow for the crystal structure determination of a small organic molecule like this compound.
Synthesis and Purification
A common synthetic route to this compound involves the reaction of a 2-aminonaphthalene precursor with a thiocyanating agent. A generalized synthetic scheme is presented below.
Spectroscopic Profile of Naphtho[2,1-d]thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for Naphtho[2,1-d]thiazol-2-ylamine (CAS 1203-55-0), a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of directly published spectra for this specific isomer, this document compiles existing data, presents expected spectroscopic characteristics based on analogous compounds, and details the standard experimental protocols for its full spectral characterization. This guide is intended to serve as a valuable resource for researchers working with or synthesizing this compound, facilitating its identification and further investigation.
Chemical Structure and Properties
This compound is a fused heterocyclic compound containing a naphthalene ring system fused to a 2-aminothiazole moiety.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| CAS Number | 1203-55-0 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show a complex aromatic region with signals corresponding to the six protons of the naphthalene ring system. The chemical shifts and coupling constants will be influenced by the position of fusion and the electronic effects of the thiazole ring. A broad singlet corresponding to the two protons of the primary amine group (-NH₂) is also anticipated.
Reference ¹H NMR Data for Naphtho[1,2-d]thiazol-2-ylamine (DMSO-d₆, 500 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 8.40 | d | 8.17 | 9-H |
| 7.91 | d | 8.56 | 6-H |
| 7.80 | d | 8.34 | 4-H |
| 7.65 | bs | - | 2-NH₂ |
| 7.56 | d | 8.41 | 5-H |
| 7.52 | t | 7.05 | 8-H |
| 7.46 | t | 7.15 | 7-H |
Data sourced from a study on related compounds.[2]
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will display eleven distinct signals. The carbon atom of the C-N bond in the thiazole ring is expected to have a characteristic chemical shift. The remaining signals will correspond to the carbon atoms of the naphthalene ring system.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-S functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode |
|---|---|
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1600 | C=N stretching (thiazole ring) |
| 1600-1450 | Aromatic C=C stretching |
| ~700 | C-S stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π-π* transitions within the extended aromatic system of the naphthothiazole core.
Expected UV-Vis Absorption Maxima (λ_max): Based on related naphthothiazole derivatives, significant absorption maxima are anticipated in the range of 250-400 nm.[3]
Mass Spectrometry (MS)
Mass spectral analysis will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
|---|---|
| 200 | [M]⁺ (Molecular ion) |
| 172 | [M - CN]⁺ or [M - H₂CN]⁺ |
| 140 | Further fragmentation |
| 114 | Further fragmentation |
Reference fragmentation data for Naphtho[1,2-d]thiazol-2-ylamine shows a prominent molecular ion peak at m/z 200 (99%) and fragment ions at m/z 172 (22%), 140 (10.5%), and 114 (7.5%).[2]
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.
-
Reference the spectrum to the solvent peak.
-
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.
-
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
This technical guide consolidates the available and expected spectroscopic data for this compound. While a complete, published dataset remains elusive, the provided information on its isomer and the detailed experimental protocols offer a solid foundation for researchers. The presented workflow and expected spectral characteristics will aid in the successful synthesis, purification, and structural elucidation of this compound, paving the way for its further exploration in various scientific disciplines.
References
- 1. scbt.com [scbt.com]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of Naphtho[2,1-d]thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature currently lacks specific, in-depth studies on the mechanism of action of Naphtho[2,1-d]thiazol-2-ylamine. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader naphthothiazole and aminothiazole classes of compounds. The potential mechanisms of action discussed herein are inferred from studies on structurally related analogues and should be considered hypothetical until validated by direct research on this compound.
Introduction to this compound
This compound is a heterocyclic compound featuring a naphthalene ring fused to a thiazole ring with an amino group at the 2-position. The thiazole and naphthalene moieties are prevalent scaffolds in medicinal chemistry, known to impart a wide range of biological activities. While direct mechanistic data on this compound is sparse, the broader family of aminothiazoles and naphthothiazoles has been investigated for various therapeutic applications, including as anticancer, antimicrobial, and neurological agents. This guide will synthesize the available data on these related compounds to provide a foundational understanding and to guide future research into the specific mechanism of action of this compound.
Potential Biological Activities and Mechanisms of Action of Related Compounds
The biological activities of compounds structurally related to this compound are diverse. The primary areas of investigation include enzyme inhibition, antiproliferative effects, and anticonvulsant activity.
Enzyme Inhibition
Derivatives of 2-aminothiazole and naphthothiazole have been shown to inhibit several key enzymes, suggesting a potential avenue for the therapeutic action of this compound.
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of neurotransmission. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Several 2-aminothiazole derivatives have demonstrated inhibitory activity against both AChE and BChE. For instance, 2-amino-4-(4-bromophenyl)thiazole has shown significant inhibition of both enzymes. [1]Molecular docking studies suggest that these compounds may interact with the active site of the enzymes. [1] Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). [1]For example, 2-amino-4-(4-chlorophenyl)thiazole is a potent inhibitor of hCA I. [1] Table 1: Enzyme Inhibition Data for 2-Aminothiazole Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 [1] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 [1] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 [1] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 [1] |
Antiproliferative Activity
The thiazole nucleus is a common feature in a number of anticancer drugs. Various derivatives of aminothiazole and benzothiazole have demonstrated significant antiproliferative activity against a range of cancer cell lines.
One of the proposed mechanisms for the antiproliferative effect of certain thiazole derivatives is the inhibition of tubulin polymerization . Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. For example, certain thiazole-2-acetamide derivatives have been shown to be potent inhibitors of tubulin polymerization, with IC50 values in the low micromolar range. [2] Another potential mechanism is the inhibition of protein kinases , such as c-Met, which are often dysregulated in cancer. Some tetrahydrobenzo[d]thiazole derivatives have exhibited potent c-Met enzymatic activity inhibition. [3] Table 2: Antiproliferative Activity of Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Proposed Mechanism |
| Thiazole-2-acetamide derivatives | - | 2.69 - 3.68 | Tubulin polymerization inhibition [2] |
| Tetrahydrobenzo[d]thiazole derivatives | PC-3 | < 4.86 | c-Met and tyrosine kinase inhibition [3] |
| Arylidene-hydrazinyl-thiazole derivatives | MDA-MB-231 | 3.92 (µg/mL) | Not specified [4] |
| Arylidene-hydrazinyl-thiazole derivatives | HeLa | 11.1 - 11.4 (µg/mL) | Not specified [4] |
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of compounds containing the thiazole and triazole nucleus. The mechanism of action for these compounds is often linked to the modulation of neurotransmitter systems, particularly the GABAergic system.
For instance, some triazolothiadiazole derivatives have shown potent anticonvulsant activity in maximal electroshock (MES) and chemical-induced seizure models. [5]The activity against seizures induced by pentylenetetrazole (PTZ), 3-mercaptopropionic acid, and bicuculline suggests an interaction with the GABAergic system. [5]It is hypothesized that these compounds may enhance GABAergic inhibition in the brain, thereby reducing neuronal excitability.
Experimental Protocols for Key Experiments
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments cited in the literature for related compounds are provided below.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
To better illustrate the potential signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Potential antiproliferative mechanism via tubulin polymerization inhibition.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Hypothesized anticonvulsant mechanism involving the GABAergic system.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the existing body of research on structurally related compounds provides a strong foundation for future investigation. The evidence points towards several plausible avenues, including enzyme inhibition, disruption of cellular proliferation machinery, and modulation of neurotransmitter systems.
To move forward, it is imperative that future research focuses specifically on this compound. Key areas for investigation should include:
-
Broad-spectrum biological screening: To identify the most prominent biological activities of the compound.
-
Enzyme inhibition profiling: To determine if the compound has specific enzymatic targets.
-
In-depth cell-based assays: To elucidate the cellular pathways affected by the compound, particularly in the context of cancer and neurological disorders.
-
In vivo studies: To validate the in vitro findings and assess the therapeutic potential of this compound in animal models.
By systematically exploring these areas, the scientific community can begin to unravel the enigmatic mechanism of this promising compound and unlock its full therapeutic potential.
References
- 1. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant activities of some triazolothiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of Naphtho[2,1-d]thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Naphtho[2,1-d]thiazol-2-ylamine and its derivatives, focusing on their biological activities, experimental protocols, and mechanisms of action. The information presented is collated from various scientific studies to support further research and development in medicinal chemistry and pharmacology.
Core Biological Activities and Quantitative Data
This compound and its analogs have demonstrated a range of biological activities in vitro, with significant potential in anticancer and antimicrobial applications. The quantitative data from these studies are summarized below for comparative analysis.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [1] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | [1] | |
| Derivative 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 | [2] |
| Derivative 20 | H1299 (Lung Cancer) | 4.89 | [2] |
| SHG-44 (Glioma) | 4.03 | [2] | |
| Derivative 21 | K563 (Leukemia) | 16.3 | [2] |
| MCF-7 (Breast Cancer) | 20.2 | [2] | |
| HT-29 (Colon Cancer) | 21.6 | [2] | |
| Dasatinib (Control) | K563 (Leukemia) | 11.08 | [2] |
| MDA-MB 231 (Breast Cancer) | < 1 | [2] | |
| MCF-7 (Breast Cancer) | < 1 | [2] | |
| HT-29 (Colon Cancer) | < 1 | [2] |
Note: "Derivative" refers to a modified version of the core this compound structure as described in the cited literature.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 5b | P. aeruginosa | 62.5 | [3] |
| C. albicans | Not specified, but equipotent to Ketoconazole | [3] | |
| C. glabrata | Not specified, but equipotent to Ketoconazole | [3] | |
| Halogenated thiourea derivative | S. aureus | 4 - 16 | [4] |
| S. epidermidis | 4 - 16 | [4] |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound and its derivatives.
Cytotoxicity and Antiproliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Tubulin Polymerization Inhibition Assay
This assay is crucial for determining if a compound's anticancer activity stems from its interaction with microtubules, which are essential for cell division.
Methodology:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent self-assembly.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or a control (e.g., colchicine).
-
Polymerization Induction: The reaction is initiated by increasing the temperature to 37°C.
-
Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) over time at 340 nm using a spectrophotometer.
-
IC₅₀ Determination: The concentration of the compound that inhibits tubulin polymerization by 50% is determined.
A novel series of thiazole-naphthalene derivatives were evaluated for their ability to inhibit tubulin polymerization, with compound 5b showing an IC₅₀ of 3.3 µM, which was more potent than the standard drug colchicine (IC₅₀ = 9.1 μM)[1].
Signaling Pathways and Mechanisms of Action
The in vitro studies suggest that this compound derivatives can exert their biological effects through various mechanisms.
Tubulin Polymerization Inhibition and Apoptosis Induction
One of the primary anticancer mechanisms identified for certain this compound derivatives is the inhibition of tubulin polymerization[1]. By binding to the colchicine binding site on tubulin, these compounds disrupt the dynamic equilibrium of microtubule formation and depolymerization. This disruption leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells[1].
Potassium Channel Activation
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), an isomer of the title compound, has been identified as a potent activator of KCa2 (small-conductance) and KCa3.1 (intermediate-conductance) calcium-activated potassium channels[5]. Activation of these channels is crucial for modulating calcium signaling and membrane potential.
Activation Profile of SKA-31[5]:
-
KCa2.1: EC₅₀ of 2.9 µM
-
KCa2.2: EC₅₀ of 1.9 µM
-
KCa2.3: EC₅₀ of 2.9 µM
-
KCa3.1: EC₅₀ of 260 nM
This activity suggests a potential therapeutic application in conditions like hypertension, as SKA-31 was shown to lower blood pressure in mice by potentiating the endothelium-derived hyperpolarizing factor (EDHF) response[5].
This technical guide serves as a foundational resource for understanding the in vitro properties of this compound and its derivatives. The presented data and experimental outlines can aid in designing future studies and developing novel therapeutic agents based on this promising chemical scaffold.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of Naphtho[2,1-d]thiazol-2-ylamine
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of Naphtho[2,1-d]thiazol-2-ylamine and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural features allow for versatile substitutions, enabling the fine-tuning of physicochemical properties and biological targets. Derivatives of 2-aminothiazole have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[1][3] The fusion of this versatile heterocycle with a naphthyl ring system to form this compound creates a rigid, polycyclic aromatic structure with unique electronic and steric properties, making it an intriguing candidate for drug discovery.
The Genesis of this compound: Synthetic Approaches
The synthesis of the this compound core and its derivatives has been approached through several methodologies, each with its own advantages in terms of efficiency, atom economy, and substrate scope.
A Modern Approach: Visible-Light-Induced Three-Component Synthesis
A notable and efficient method for the synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines involves a visible-light-induced, three-component reaction.[4] This strategy utilizes 2-isocyanonaphthalenes, elemental sulfur, and various amines under external photocatalyst-free conditions. The use of visible light as a clean energy source and elemental sulfur as an odorless sulfur source makes this an environmentally benign and mild approach.[4]
Experimental Protocol: Visible-Light-Induced Synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines [4]
-
Reaction Setup: To a reaction tube, add 2-isocyanonaphthalene (0.2 mmol), elemental sulfur (0.4 mmol), and the desired amine (0.3 mmol) in a suitable solvent.
-
Atmosphere: The reaction is typically carried out under an oxygen atmosphere, which acts as a clean oxidant.
-
Irradiation: The reaction mixture is stirred and irradiated with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired N-substituted this compound.
Classical Synthesis: Hantzsch Thiazole Synthesis and Related Methods
The Hantzsch thiazole synthesis and its variations represent a classical and widely applicable method for the construction of the thiazole ring. For naphthylthiazolylamine derivatives, this typically involves the reaction of a thiourea or a related sulfur-containing nucleophile with an α-haloketone.
A common route to synthesize 4-naphthyl-2-aminothiazole derivatives involves the reaction of dialkylaminothiocarbamide with 2-bromo-(naphthalene-1/2-yl)ethanone.[1][5]
Experimental Protocol: Synthesis of 4-Naphthyl-2-aminothiazole Derivatives [5]
-
Reactant Preparation: Prepare a solution of the appropriate dialkylaminothiocarbamide and 2-bromo-(naphthalene-1/2-yl)ethanone in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period.
-
Product Isolation: After cooling, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the pure 4-naphthyl-2-aminothiazole derivative.
The following diagram illustrates a generalized synthetic pathway for this compound derivatives.
Caption: Generalized synthetic routes to this compound derivatives.
Biological Activities and Therapeutic Potential
The this compound scaffold has emerged as a promising platform for the development of therapeutic agents, with significant activity reported in several key areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of naphthylthiazolylamine derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including liver cancer (Hep-G2) and lung cancer (A549).[5] The mechanism of action is believed to involve the induction of apoptosis and, in some cases, necroptosis.[6]
Furthermore, certain derivatives have been shown to interact with DNA, with some acting as moderate intercalators and others as groove binders.[6] This interaction with DNA is a plausible mechanism for their observed anticancer efficacy. Molecular docking and dynamics studies have further elucidated the binding modes of these compounds with DNA.[6]
| Compound Series | Cancer Cell Lines | Observed Activity | Reference |
| 4-naphthyl-2-aminothiazole derivatives | Hep-G2, A549 | Weak to moderate anticancer activity | [5] |
| Thiazole-naphthyl derivatives | HepG2 | Significant antitumor activity, induction of apoptosis/necroptosis, DNA binding | [6] |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives | DU145, MDA-MB-B231, SKOV3, B16-F10 | Potent anti-proliferative behavior | [7] |
Kinase Inhibition
The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors.[8] Derivatives of this compound have been investigated as inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
For instance, 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2, a key player in cell proliferation and survival.[9] The development of selective, allosteric inhibitors offers a promising strategy to overcome the challenges associated with targeting the highly conserved ATP-binding site of kinases. A lead compound from this class, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, has demonstrated submicromolar potency against CK2α and induced apoptosis in renal cell carcinoma cells.[9]
The following diagram illustrates the principle of allosteric kinase inhibition by a this compound derivative.
Caption: Allosteric inhibition of a kinase by a naphthothiazole derivative.
Antimicrobial and Antifungal Activity
Several studies have reported the antimicrobial and antifungal properties of naphthylthiazolylamine derivatives.[5] These compounds have been evaluated against a panel of bacterial and fungal strains, with some exhibiting significant minimum inhibitory concentrations (MICs). For example, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole has shown notable activity against P. aeruginosa and equipotent antifungal effects against C. albicans and C. glabrata when compared to ketoconazole.[5]
Other Biological Activities
The broader class of 2-aminothiazole and naphthothiazole derivatives has been associated with a diverse range of other biological activities, including:
-
Potassium Channel Activation: The isomer Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is a potent activator of KCa2 and KCa3.1 potassium channels and has been shown to lower blood pressure, suggesting a potential therapeutic application in hypertension.[10][11][12]
-
Anticonvulsant and Neuroprotective Effects: Derivatives of naphtha[1,2-d]thiazol-2-amine have demonstrated anticonvulsant and neuroprotective properties in preclinical models.[13]
Conclusion and Future Directions
This compound and its derivatives represent a rich and versatile chemical scaffold with significant therapeutic potential. The development of efficient and environmentally friendly synthetic methods has facilitated the exploration of this chemical space. The demonstrated anticancer, kinase inhibitory, and antimicrobial activities warrant further investigation.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the naphthyl and thiazole rings to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Preclinical evaluation of optimized derivatives in relevant animal models to validate their therapeutic potential.
The continued exploration of the this compound scaffold holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
"Naphtho[2,1-d]thiazol-2-ylamine literature review"
An In-depth Technical Guide to Naphtho[2,1-d]thiazol-2-ylamine and its Derivatives
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. When fused with a naphthyl group, it forms the naphthothiazole scaffold, a class of heterocyclic compounds with significant therapeutic potential. This technical guide focuses on this compound, a specific isomer within this class. While the direct biological investigation of this particular isomer is still an emerging field, extensive research into its synthesis, coupled with the well-documented activities of its structural isomers and related derivatives, provides a strong foundation for future drug discovery and development. This document serves as a comprehensive review of the available literature, detailing synthetic protocols, and exploring the biological activities of the broader naphthothiazole chemical space to inform and guide researchers, scientists, and drug development professionals.
Synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines
Recent advancements in organic synthesis have led to efficient and environmentally friendly methods for constructing the this compound core. A notable method is a visible-light-initiated cascade reaction, which offers a mild and efficient approach.[1] This three-component reaction utilizes 2-isothiocyanatonaphthalenes, various amines, and elemental sulfur or molecular oxygen as clean reagents, often proceeding without the need for an external photocatalyst.[1]
Experimental Protocol: Visible-Light-Initiated Cascade Reaction
This protocol is adapted from a reported visible-light-induced strategy for the synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines.[1]
-
Reaction Setup : In a reaction tube, combine the 2-isothiocyanatonaphthalene (0.2 mmol, 1.0 equiv.), the desired amine (0.24 mmol, 1.2 equiv.), and the chosen solvent (e.g., DMSO, 1.0 mL).
-
Atmosphere : The reaction is typically carried out under an ambient atmosphere, utilizing dioxygen as the sole oxidant.[1]
-
Initiation : Stir the mixture at a specified temperature (e.g., 80 °C) under irradiation from a visible light source (e.g., a 3W blue LED).
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the pure N-substituted naphtho[2,1-d]thiazol-2-amine.
Caption: General workflow for the visible-light-mediated synthesis of Naphtho[2,1-d]thiazol-2-amines.
Biological Activities of Naphthothiazole Scaffolds
While specific biological data for the this compound core is limited in publicly accessible literature, the broader class of naphthyl-thiazole derivatives and structural isomers exhibits significant pharmacological potential, particularly in anticancer, antimicrobial, neuroprotective, and cardiovascular applications.
Anticancer and Antimicrobial Activity
Structurally related 4-naphthyl-2-aminothiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer properties.[2] These studies provide valuable insight into the potential of the naphthothiazole scaffold.
The following tables summarize the reported cytotoxicity and antimicrobial activity for a series of 2-(substituted-piperidine/amine)-4-(naphthalene-2-yl)thiazole derivatives.[2]
Table 1: In Vitro Anticancer Activity (IC₅₀, μM) of Naphthyl-Thiazole Derivatives
| Compound | Hep-G2 (Liver) | A549 (Lung) |
|---|---|---|
| 5a (Piperidine) | >100 | >100 |
| 5b (4-Methylpiperidine) | >100 | >100 |
| 5f (4-Phenylpiperazine) | >100 | >100 |
| Doxorubicin (Control) | 0.45 | 0.49 |
Note: The tested compounds in this series showed weak anticancer activity.[2]
Table 2: Minimum Inhibitory Concentration (MIC, μg/mL) of Naphthyl-Thiazole Derivatives
| Compound | P. aeruginosa | C. albicans | C. glabrata |
|---|---|---|---|
| 5b (4-Methylpiperidine) | 62.5 | 125 | 125 |
| 4c (Morpholine) | >500 | 250 | >500 |
| 4d (4-Methylpiperazine) | >500 | 250 | >500 |
| 5a (Piperidine) | >500 | 250 | 500 |
| 5f (4-Phenylpiperazine) | >500 | 250 | 500 |
| Ketoconazole (Control) | - | 125 | 125 |
| Ciprofloxacin (Control) | 15.6 | - | - |
Note: Compound 5b showed the highest activity against P. aeruginosa and equipotent antifungal activity against C. albicans and C. glabrata compared to Ketoconazole.[2]
-
Cell Culture : Human cancer cell lines (e.g., Hep-G2, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding : Cells are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to attach for 24 hours.
-
Treatment : The synthesized compounds, dissolved in DMSO and diluted with media, are added to the wells at various concentrations. Control wells receive vehicle (DMSO) only.
-
Incubation : Plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined.[2]
Studies on other thiazole-naphthyl derivatives suggest that a potential mechanism of anticancer action is through DNA interaction.[3] Certain derivatives have been shown to bind to DNA, likely through intercalation, where the planar naphthyl group stacks between DNA base pairs. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis.[3]
Caption: Proposed DNA intercalation pathway for anticancer activity of certain naphthyl-thiazole derivatives.[3]
Cardiovascular and Neuroprotective Activity of Isomers
Significant research has been conducted on the isomer Naphtho[1,2-d]thiazol-2-ylamine (also known as SKA-31), revealing its role as a potent activator of KCa2/3 potassium channels and as a neuroprotective agent.[4][5] These findings highlight promising, unexplored therapeutic avenues for the this compound core.
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) activates small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[4] The activation of KCa3.1 channels in endothelial cells is a key mechanism for vasodilation and blood pressure reduction.[4]
Table 3: KCa Channel Activation by Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)
| Channel | EC₅₀ |
|---|---|
| KCa2.1 | 2.9 μM |
| KCa2.2 | 1.9 μM |
| KCa2.3 | 2.9 μM |
| KCa3.1 | 260 nM |
Data from patch-clamp analysis on cloned human KCa channels.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Naphtho[2,1-d]thiazol-2-ylamine (CAS 1203-55-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and suppliers of Naphtho[2,1-d]thiazol-2-ylamine (CAS 1203-55-0), a heterocyclic amine with significant potential in pharmacological research.
Core Chemical Properties
This compound is a polycyclic aromatic compound containing a fused naphthalene and thiazole ring system. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1203-55-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂S | [1][2] |
| Molecular Weight | 200.26 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 261 °C | |
| Boiling Point | 417.1 ± 28.0 °C (Predicted) | [3] |
| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Limited solubility in aqueous solutions. PubChem reports a solubility of 27.4 µg/mL at pH 7.4. | [4] |
| InChI Key | LYVQRUORYRZNMM-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N | [5] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Amine protons (broad singlet, variable chemical shift).[4][6] |
| ¹³C NMR | Aromatic carbons, Thiazole ring carbons (δ 110-170 ppm).[4] |
| IR | N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), Aromatic C-H stretching.[4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 200.[6] |
Synthesis Protocols
Several synthetic routes to this compound and its derivatives have been reported. Below are generalized protocols based on established methodologies.
Visible-Light-Induced Synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines
This modern approach offers a mild and efficient pathway.[7]
Experimental Workflow:
Caption: Visible-light-induced synthesis workflow.
Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 2-isocyanonaphthalene, elemental sulfur, and the desired primary or secondary amine in an appropriate solvent (e.g., acetonitrile).
-
Reaction Conditions: Stir the mixture at room temperature under an oxygen atmosphere while irradiating with a visible light source (e.g., a blue LED lamp).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the N-substituted Naphtho[2,1-d]thiazol-2-amine.
Biological Activity and Experimental Protocols
This compound and its isomers have shown significant biological activity, primarily as modulators of ion channels and as potential antimicrobial agents.
KCa2/3 Potassium Channel Activation
The structural isomer, Naphtho[1,2-d]thiazol-2-ylamine (also known as SKA-31), is a potent activator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.[8] This activity suggests potential therapeutic applications in conditions such as hypertension and neurological disorders.
Signaling Pathway:
Caption: KCa2/3 channel activation pathway.
Experimental Protocol: Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel activity.[9][10][11]
-
Cell Culture: Culture cells expressing the KCa2/3 channels of interest (e.g., HEK293 cells) under standard conditions.
-
Electrophysiological Recording:
-
Prepare whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use an appropriate intracellular solution containing a known concentration of free Ca²⁺ to activate the channels and an extracellular solution.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply voltage-clamp protocols to elicit KCa2/3 channel currents.
-
Record baseline currents before applying the test compound.
-
-
Compound Application: Perfuse the cells with the extracellular solution containing various concentrations of this compound.
-
Data Analysis:
-
Measure the current amplitude at each compound concentration.
-
Construct concentration-response curves and calculate the EC₅₀ value.
-
Antimicrobial Activity
Derivatives of naphthothiazoles have demonstrated antimicrobial properties.[12] The following protocol outlines a standard method for assessing antibacterial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [13][14][15]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized cell density (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Suppliers
This compound is available from various chemical suppliers for research purposes.
| Supplier | Product Number/Link |
| Sigma-Aldrich | ADVH9A9867DD |
| Santa Cruz Biotechnology | sc-280453 |
| BLD Pharm | BD143286 |
| Sunway Pharm Ltd | CB72614 |
| Echemi | CAS 1203-55-0 |
Disclaimer: Availability and product numbers are subject to change. Please refer to the suppliers' websites for the most current information.
References
- 1. scbt.com [scbt.com]
- 2. This compound [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Ska-31 | C11H8N2S | CID 94880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Naphtho[2,1-d][1,3]thiazol-2-amine (C11H8N2S) [pubchemlite.lcsb.uni.lu]
- 6. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. escholarship.org [escholarship.org]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Patch Clamp Protocol [labome.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Studies of Naphtho[2,1-d]thiazol-2-ylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial potential of Naphtho[2,1-d]thiazol-2-ylamine and its derivatives. Due to a lack of publicly available data on the antimicrobial activity of the parent compound, this document focuses on the established protocols and reported activities of closely related analogues and derivatives. These methodologies can be readily adapted for the screening and detailed study of this compound.
Introduction
Naphthothiazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The fusion of a naphthalene ring with a thiazole moiety creates a rigid, lipophilic structure that can facilitate membrane penetration, a desirable characteristic for antimicrobial agents. While this compound serves as a crucial starting material for the synthesis of various derivatives, its own antimicrobial profile is not extensively documented in existing literature. However, numerous studies on its derivatives, particularly Schiff bases and metal complexes, have demonstrated promising antibacterial and antifungal properties. These studies provide a solid foundation for investigating the parent compound and developing new, more potent antimicrobial agents.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following tables summarize the reported minimum inhibitory concentrations (MICs) for various derivatives of naphthothiazole compounds against a range of microbial strains. This data is essential for comparing the efficacy of different chemical modifications and for selecting promising candidates for further development.
Table 1: Minimum Inhibitory Concentration (MIC) of Naphthylthiazolylamine Derivatives against Bacterial Strains
| Compound | Derivative Type | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | Reference |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Piperidine derivative | - | - | - | 62.5 | [1] |
| Thiazolidinone derivative 2a | Thiazolidinone | Similar to aminopenicillins | Similar to aminopenicillins | 500-1000 | - | [2] |
| Thiazolidinone derivative 2b | Thiazolidinone | Similar to aminopenicillins | Similar to aminopenicillins | 500-1000 | - | [2] |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Piperazine derivative | 2.5 ± 0.0 | - | - | - | [3] |
| N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA) | Benzamide derivative | 40 ± 0 | - | - | - | [3] |
Note: "-" indicates data not reported in the cited literature.
Table 2: Minimum Inhibitory Concentration (MIC) of Naphthylthiazolylamine Derivatives against Fungal Strains
| Compound | Derivative Type | C. albicans (μg/mL) | C. glabrata (μg/mL) | Reference |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Piperidine derivative | Equipotent to Ketoconazole | Equipotent to Ketoconazole | [1] |
| Compound 4c | Naphthylthiazolylamine | Remarkable activity | - | [1] |
| Compound 4d | Naphthylthiazolylamine | Remarkable activity | - | [1] |
| Compound 5a | Naphthylthiazolylamine | Remarkable activity | - | [1] |
| Compound 5f | Naphthylthiazolylamine | Remarkable activity | - | [1] |
Note: "-" indicates data not reported in the cited literature.
Experimental Protocols
The following are detailed protocols for common antimicrobial assays that can be used to evaluate this compound and its derivatives.
Agar Well Diffusion Method
This method is a preliminary screening tool to assess the antimicrobial activity of a compound.
Materials:
-
Test compound (this compound or derivative)
-
Solvent (e.g., DMSO)
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Bacterial or fungal cultures
-
Sterile cork borer (6 mm diameter)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent)
-
Incubator
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare microbial inoculum by suspending a few colonies in sterile saline to achieve a turbidity equivalent to 0.5 McFarland standard.
-
Evenly spread the microbial suspension onto the surface of the agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound
-
Solvent (e.g., DMSO)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal cultures
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum)
-
Spectrophotometer or plate reader (optional)
Protocol:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth within the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Add the inoculum to each well, except for the sterility control wells.
-
Include positive, negative, and growth controls on each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of this compound.
Logical Relationship for Derivative Synthesis and Evaluation
Caption: Synthesis and evaluation of this compound derivatives.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Naphtho[2,1-d]thiazol-2-ylamine: A Versatile Scaffold for Drug Design
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Naphtho[2,1-d]thiazol-2-ylamine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, along with detailed experimental protocols for their synthesis and biological characterization.
Synthetic Approaches
The this compound scaffold can be synthesized through several efficient methods. One common approach involves a visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes and amines, utilizing elemental sulfur and molecular oxygen.[1] This method is advantageous due to its mild, additive-free, and external photocatalyst-free conditions.[1] Another established method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas.
General Experimental Protocol: Visible-Light-Initiated Synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines[1]
-
Reaction Setup: To a reaction vessel, add 2-isothiocyanatonaphthalene (1.0 equiv.), the desired amine (2.0 equiv.), and elemental sulfur (1.5 equiv.) in a suitable solvent such as DMSO.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere and irradiate with a visible light source (e.g., a household compact fluorescent lamp).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Biological Activities
Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The mechanism of action often involves the induction of apoptosis or autophagy.
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HL2 | HepG2 (Liver) | 3.2 ± 0.1 | [2] |
| HL1 | HepG2 (Liver) | 7.3 ± 0.3 | [2] |
| Compound 3d | MDA-MB-231 (Breast) | 0.276 | [3] |
| Compound 3a | HeLa (Cervical) | 0.336 | [3] |
| Compound 3b | HeLa (Cervical) | 0.269 | [3] |
| Compound 3a | MKN-45 (Gastric) | 8.769 | [3] |
Antimicrobial Activity
The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5b | P. aeruginosa | 62.5 | [4] |
| PNT | S. epidermidis | 2.5 ± 2.2 | [5] |
| PNT | S. aureus | 2.5 ± 0.0 | [5] |
| PNT | MRSA | 6.7 ± 2.9 | [5] |
Experimental Protocols for Biological Assays
Protocol: MTT Assay for Cytotoxicity Screening[3][4]
This protocol details the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture cancer cells (e.g., Hep-G2, A549) in appropriate medium.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well for Hep-G2 and 4 x 10³ cells/well for A549.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
MTT Addition:
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination[4]
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against microbial strains.
-
Preparation of Inoculum:
-
Grow the microbial strain overnight in a suitable broth medium.
-
Dilute the culture to achieve a standardized inoculum size (e.g., 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) and Drug Design Workflow
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Naphtho[2,1-d]thiazol-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,1-d]thiazol-2-ylamine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. These compounds are structurally related to the well-known 2-aminothiazole scaffold, which is a key pharmacophore in a variety of therapeutic agents. The fused naphthalene ring system imparts unique physicochemical properties, influencing their biological activity and potential applications. Derivatives of this scaffold have been investigated for their antimicrobial and anticancer activities.[1][2] This document provides detailed protocols for the synthesis of this compound derivatives, summarizing key quantitative data and outlining the general synthetic workflow.
Synthetic Approaches
The synthesis of this compound derivatives can be achieved through several synthetic strategies. The classical and most common approach is a variation of the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative.[3] More recent and efficient methods include one-pot procedures and visible-light-induced cascade reactions that offer advantages in terms of operational simplicity, milder reaction conditions, and higher yields.[3][4]
One prominent one-pot method involves the reaction of an aromatic methyl ketone with a thiourea or N-substituted thiourea in the presence of a brominating agent like copper(II) bromide. This in-situ generation of the α-bromoketone intermediate, which then readily cyclizes with the thiourea, streamlines the synthetic process.[3] Another innovative approach utilizes a visible-light-induced, photocatalyst-free cascade reaction of 2-isothiocyanatonaphthalenes and amines, employing ambient oxygen as the oxidant.[4]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives based on different synthetic methodologies.
| Entry | Starting Materials | Method | Reaction Conditions | Yield (%) | m.p. (°C) | Reference |
| 1 | 2-Acetylnaphthalene, Thiourea | One-pot α-bromination/cyclization with CuBr2 | Reflux | 82 | - | [3] |
| 2 | Naphthalen-1-yl-thiourea | Cyclization with Bromine in Acetic Acid | Room Temperature | - | 209.6 | [5] |
| 3 | 2-(Hexamethyleneamin-1-yl)-4-(naphthalene-2-yl)thiazole derivative | Reaction of 2-bromo-1-(naphthalen-2-yl)ethanone and N-hexamethylene-thiocarbamide | - | 35 | 132-133 | [1] |
| 4 | 2-Isothiocyanatonaphthalene, various amines | Visible-light-induced cascade reaction | Visible light, O2, ambient temperature | Good to excellent | - | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis via α-Bromination/Cyclization
This protocol describes a facile and efficient one-pot synthesis of 4-(naphthalen-2-yl)thiazol-2-amine from 2-acetylnaphthalene and thiourea using copper(II) bromide.[3]
Materials:
-
2-Acetylnaphthalene
-
Thiourea
-
Copper(II) bromide (CuBr2)
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (NaHCO3) solution
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 2-acetylnaphthalene (1.0 mmol) in ethanol, add copper(II) bromide (2.2 mmol).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Add thiourea (1.2 mmol) to the reaction mixture and continue to reflux.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-(naphthalen-2-yl)thiazol-2-amine.
Protocol 2: Visible-Light-Induced Cascade Reaction
This protocol outlines a modern, environmentally friendly synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines from 2-isothiocyanatonaphthalenes and amines.[4]
Materials:
-
2-Isothiocyanatonaphthalene
-
Amine (e.g., morpholine, piperidine)
-
Solvent (e.g., Dichloromethane)
-
Visible light source (e.g., blue LEDs)
-
Oxygen (from ambient air)
Procedure:
-
In a reaction vessel, dissolve 2-isothiocyanatonaphthalene (0.2 mmol) and the desired amine (0.4 mmol) in the chosen solvent.
-
Ensure the reaction mixture is open to the air to allow for the presence of oxygen.
-
Irradiate the mixture with a visible light source at ambient temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-substituted this compound derivative.
Mandatory Visualization
The following diagram illustrates the general synthetic workflow for producing this compound derivatives.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naphtho[2,1-d]thiazol-2-ylamine for the Development of Antiproliferative Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The naphtho[2,1-d]thiazol-2-ylamine scaffold has emerged as a promising heterocyclic structure in the design of novel antiproliferative agents. Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. Mechanistic studies suggest that these compounds can exert their anticancer effects through various pathways, including the inhibition of tubulin polymerization and induction of apoptosis. This document provides a summary of the key findings, quantitative data on antiproliferative activities, and detailed protocols for the synthesis and evaluation of these compounds.
Data Presentation
The antiproliferative activity of various this compound derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison.
Table 1: Antiproliferative Activity of Thiazole-Naphthalene Derivatives
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | 4-ethoxy phenyl substitution on the thiazole ring | MCF-7 (Breast) | 0.48 ± 0.03 | |
| A549 (Lung) | 0.97 ± 0.13 | |||
| HEK293 (Normal) | 16.37 ± 4.61 | |||
| HL1 | 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | HepG2 (Liver) | 7.3 ± 0.3 | |
| HL2 | 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | HepG2 (Liver) | 3.2 ± 0.1 |
Mechanism of Action
Several studies have elucidated the mechanism by which this compound derivatives exert their antiproliferative effects. A prominent mechanism is the inhibition of tubulin polymerization. By binding to the colchicine binding site of tubulin, these compounds disrupt the dynamic equilibrium of microtubule formation, which is crucial for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.
Another observed mechanism of action is the interaction with DNA. Some derivatives have been shown to bind to DNA, with some acting as moderate intercalators and others as groove binders. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.
Experimental Protocols
General Synthesis of Thiazole-Naphthalene Derivatives
This protocol describes a general method for the synthesis of 4-naphthyl-2-aminothiazole derivatives.
Materials:
-
2-Acetylnaphthalene
-
Substituted thiourea
-
Iodine
-
Ethanol
-
Sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-acetylnaphthalene (10 mmol) and the appropriate substituted thiourea (10 mmol) in ethanol (50 mL) is prepared.
-
Iodine (10 mmol) in ethanol (20 mL) is added dropwise to the mixture with constant stirring.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with a 10% sodium thiosulfate solution to remove excess iodine.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
The purified product is characterized by FT-IR, 1H NMR, Mass Spectrometry, and elemental analysis.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store them at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: General chemical structure of the this compound scaffold.
Caption: Experimental workflow for evaluating antiproliferative agents.
Caption: Proposed signaling pathway for tubulin-targeting derivatives.
Application Notes and Protocols: Synthesis of Naphtho[2,1-d]thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of Naphtho[2,1-d]thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol is based on an adapted Hugerschoff reaction, a reliable method for the synthesis of 2-aminothiazoles. This application note includes a step-by-step methodology, a summary of material characterization, and visual diagrams of the experimental workflow and a potential biological signaling pathway to guide researchers in the synthesis and further investigation of this compound and its analogs.
Introduction
This compound is a polycyclic aromatic compound containing a fused thiazole ring system. The 2-aminothiazole moiety is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of novel naphthothiazole derivatives is a continuing area of interest for the development of new therapeutic agents. The procedure detailed below describes a two-step synthesis commencing with the formation of a thiourea precursor followed by oxidative cyclization.
Data Presentation
Table 1: Physicochemical and Characterization Data for this compound
| Property | Value | Reference |
| CAS Number | 1203-55-0 | [1][2] |
| Molecular Formula | C₁₁H₈N₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Appearance | (To be determined upon synthesis) | |
| Melting Point | (To be determined upon synthesis) | |
| ¹H NMR (DMSO-d₆) | (To be determined upon synthesis) | |
| ¹³C NMR (DMSO-d₆) | (To be determined upon synthesis) |
Experimental Protocols
This synthesis is performed in two main stages: the preparation of the intermediate N-(naphthalen-2-yl)thiourea, and its subsequent oxidative cyclization to yield the final product.
Part 1: Synthesis of N-(naphthalen-2-yl)thiourea
Materials:
-
2-Naphthylamine
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water (distilled)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-naphthylamine (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
To this solution, add concentrated hydrochloric acid (10 mL) dropwise with stirring.
-
Add a solution of ammonium thiocyanate (0.12 mol) in water (20 mL) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
The precipitated solid, N-(naphthalen-2-yl)thiourea, is collected by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure intermediate.
Part 2: Synthesis of this compound
Materials:
-
N-(naphthalen-2-yl)thiourea (from Part 1)
-
Benzyl trimethyl ammonium tribromide (BTMAT)
-
Glacial acetic acid
Procedure:
-
Suspend N-(naphthalen-2-yl)thiourea (0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add benzyl trimethyl ammonium tribromide (0.05 mol) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing 300 mL of water.
-
Neutralize the solution to a pH of 7-7.5 with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide).
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
Postulated Biological Signaling Pathway
While the specific signaling pathway of this compound is not yet elucidated, related 2-aminothiazole and naphthothiazole derivatives have been reported to exhibit antiproliferative effects. A plausible mechanism of action could involve the inhibition of key cellular processes required for cancer cell growth and survival.
Caption: Potential antiproliferative mechanism of this compound.
References
Application Notes and Protocols: Naphtho[2,1-d]thiazol-2-ylamine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological applications of molecules derived from the Naphtho[2,1-d]thiazol-2-ylamine scaffold. This core structure has proven to be a valuable starting point for the development of potent anticancer and antimicrobial agents. The following sections detail the synthesis protocols, biological activities, and mechanisms of action for key derivatives, supported by quantitative data and visual diagrams to facilitate understanding and further research.
I. Synthesis of Bioactive this compound Derivatives
The this compound core can be functionalized at the 2-amino position to generate a diverse library of compounds with a range of biological activities. Common synthetic strategies involve the reaction of the primary amine with various electrophiles.
General Protocol for the Synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines
A versatile and efficient method for the synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines involves a visible-light-induced cascade reaction of 2-isothiocyanatonaphthalenes and amines.[1] This approach is advantageous due to its use of ambient dioxygen as the sole oxidant and its operation under additive- and external photocatalyst-free conditions.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-isothiocyanatonaphthalene (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable solvent such as DMSO.
-
Reaction Conditions: Stir the mixture at room temperature under an oxygen atmosphere, exposing it to visible light (e.g., a household fluorescent lamp).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired N-substituted Naphtho[2,1-d]thiazol-2-amine.
II. Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities observed against a range of human cancer cell lines. The mechanism of action for some of these compounds involves targeting DNA.
Thiazole-Naphthyl Derivatives Targeting DNA
Two notable derivatives, 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL1) and 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2), have been synthesized and evaluated for their anticancer efficacy.[2] These compounds were found to interact with DNA, leading to cell death.
Quantitative Data on Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | DNA Binding Constant (Kb) (M-1) | Reference |
| HL1 | HepG2 | 7.3 ± 0.3 | Necroptosis, Groove Binder | 1.02 ± 0.155 x 104 | [2] |
| HL2 | HepG2 | 3.2 ± 0.1 | Apoptosis, Moderate Intercalator | 1.08 ± 0.215 x 105 | [2] |
Experimental Protocol for Anticancer Activity Assessment (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized naphthylthiazolylamine derivatives and incubate for an additional 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
III. Antimicrobial Activity of this compound Derivatives
The this compound scaffold has also been exploited for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)
A synthesized derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has demonstrated notable antimicrobial activity against Staphylococcus strains.[4][5] Its mechanism of action is believed to involve the inhibition of DNA gyrase.[4][5]
Quantitative Data on Antimicrobial Activity:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| PNT | S. epidermidis | 2.5 ± 2.2 | [5] |
| PNT | S. aureus | 2.5 ± 0.0 | [5] |
| PNT | MRSA | 6.7 ± 2.9 | [5] |
| TBA | S. epidermidis | 40 ± 0 | [5] |
| TBA | S. aureus | 40 ± 0 | [5] |
| TBA * | MRSA | 40 ± 0 | [5] |
*N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination:
-
Bacterial Culture: Prepare a bacterial suspension in a suitable broth to a concentration of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Conclusion
The this compound scaffold is a promising platform for the development of new therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, warrant further investigation. The protocols and data presented in these notes serve as a valuable resource for researchers aiming to explore the potential of this versatile heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Naphtho[2,1-d]thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphtho[2,1-d]thiazol-2-ylamine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a structural isomer of the biologically active Naphtho[1,2-d]thiazol-2-ylamine, its unique physicochemical properties warrant detailed characterization. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound.
Note on Data Availability: Experimental spectroscopic data for this compound (CAS: 1203-55-0) is not extensively available in the public domain. The quantitative data presented in the tables below are estimations based on data from its isomer, Naphtho[1,2-d]thiazol-2-ylamine, and other related naphthothiazole derivatives. These values should be used as a reference and may differ from experimentally determined values for this compound.
I. Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Table 1: Estimated ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.5 - 7.5 | Multiplet | - | Aromatic Protons (Naphthyl ring) |
| ~7.4 | Singlet | - | Aromatic Proton (Thiazole ring) |
| ~7.0 | Broad Singlet | - | Amine Protons (-NH₂) |
Table 2: Estimated ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=N (Thiazole ring) |
| ~150 - 120 | Aromatic Carbons (Naphthyl ring) |
| ~110 | C-S (Thiazole ring) |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Table 3: Estimated FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 1650 - 1580 | Strong | N-H bending of the primary amine |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching in the aromatic and thiazole rings |
| 1350 - 1250 | Medium | Aromatic C-N stretching |
| ~750 | Strong | C-S stretching |
-
Sample Preparation:
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system.
Table 4: Estimated UV-Vis Spectral Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Ethanol | ~250-260, ~330-350 | To be determined |
| Chloroform | ~255-265, ~335-355 | To be determined |
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or chloroform) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.
Table 5: Estimated Mass Spectrometry Data for this compound
| m/z | Ion |
| 200.04 | [M]⁺ (Molecular Ion) |
| 201.05 | [M+H]⁺ (Protonated Molecular Ion) |
Note: The exact mass of this compound (C₁₁H₈N₂S) is 200.0408.[2][3]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can provide further structural information.
II. Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or related compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile compounds. A reverse-phase method is generally suitable for a molecule of this polarity.
Table 6: General HPLC Protocol for this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Gradient | Start with a higher percentage of water and gradually increase the percentage of acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength corresponding to one of the λmax values (e.g., 254 nm or 330 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and run the analysis using the defined gradient program.
-
Data Analysis: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.
III. Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
"Naphtho[2,1-d]thiazol-2-ylamine as a potential KCa2/3 channel activator"
A Note on Naphtho[2,1-d]thiazol-2-ylamine
Extensive literature searches did not yield specific data on This compound as a KCa2/3 channel activator. However, the regioisomer Naphtho[1,2-d]thiazol-2-ylamine , also known as SKA-31 , is a well-characterized and potent activator of these channels. It is plausible that the initial query may have contained a typographical error. The following application notes and protocols are therefore provided for SKA-31, a compound of significant interest to researchers in the field of KCa channel modulation.
Application Notes and Protocols for Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) as a KCa2/3 Channel Activator
These notes are intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.
Introduction
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is a positive gating modulator of KCa2 and KCa3.1 channels.[1][2] Developed as a more potent analog of the neuroprotectant riluzole, SKA-31 enhances the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[3] KCa2/3 channels are critical in regulating membrane potential and calcium signaling in a variety of cell types.[1][4] Their activation by compounds like SKA-31 can lead to cellular hyperpolarization, which has therapeutic implications for conditions such as hypertension, epilepsy, and ataxia.[1][3]
Data Presentation
The following table summarizes the potency of SKA-31 on different KCa channel subtypes as determined by electrophysiological studies.
| Channel Subtype | EC50 (µM) | Reference |
| KCa2.1 | 2.9 | [1] |
| KCa2.2 | 1.9 | [1] |
| KCa2.3 | 2.9 | [1] |
| KCa3.1 | 0.26 | [1][5] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Assessing SKA-31 Activity
This protocol is designed to measure the effect of SKA-31 on KCa2/3 channels heterologously expressed in a mammalian cell line (e.g., HEK293 or COS-7).
a. Cell Culture and Transfection:
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Transiently transfect cells with the cDNA encoding the desired human KCa channel subtype (e.g., hKCa2.3 or hKCa3.1) using a suitable transfection reagent.
-
Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.
-
Plate cells on glass coverslips and allow for expression for 24-48 hours before recording.
b. Electrophysiological Recording:
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH). Adjust free Ca²⁺ to a sub-maximal concentration (e.g., 250 nM) to allow for the observation of potentiation.
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa currents.
-
Establish a stable baseline current.
-
Prepare stock solutions of SKA-31 in DMSO and dilute to final concentrations in the extracellular solution.
-
Apply increasing concentrations of SKA-31 to the cell via the perfusion system.
-
Record the current potentiation at each concentration until a steady-state effect is observed.
-
c. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV) for each SKA-31 concentration.
-
Normalize the current potentiation to the maximal effect.
-
Plot the concentration-response curve and fit with a Hill equation to determine the EC50 value.
Visualizations
Caption: Proposed signaling pathway for SKA-31 activation of KCa2/3 channels.
Caption: Workflow for assessing SKA-31 activity on KCa2/3 channels.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphtho[2,1-d]thiazol-2-ylamine in Pesticidal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and methodologies involving derivatives of the naphthothiazole scaffold, specifically focusing on their potential as pesticidal agents. The information presented is intended to guide researchers in the design, synthesis, and evaluation of novel compounds based on this chemical moiety for crop protection applications.
Introduction
The increasing demand for global food production necessitates the development of novel and effective pesticides to combat crop losses due to insect pests and mites. The emergence of resistance to existing agrochemicals further underscores the urgency for identifying new chemical entities with unique modes of action. The naphthothiazole scaffold, a fused heterocyclic system, has garnered interest in medicinal chemistry due to its diverse biological activities. Recent studies have explored the potential of Naphtho[2,1-d]thiazol-2-ylamine derivatives as a promising class of compounds for the development of new insecticides and acaricides.
Quantitative Data Summary
The following tables summarize the pesticidal activity of a series of novel β-naphthol derivatives containing a benzothiazolylamino group, which serves as a structural analogue and provides valuable insights for the development of this compound-based pesticides.
Table 1: Insecticidal Activity against Diamondback Moth (Plutella xylostella) [1][2]
| Compound ID | LC50 (mg·L⁻¹) |
| 8b | 5.8864 |
| 8f | 0.0988 |
| 8g | 0.3346 |
| 8j | 0.1985 |
| 8k | 0.2874 |
| 8n | 0.1345 |
| 8o | 0.1567 |
Table 2: Insecticidal Activity against Oriental Armyworm (Mythimna separata) at 200 mg·L⁻¹ [1][2]
| Compound ID | Mortality Rate (%) |
| 8a-q | 50 - 100 |
Table 3: Acaricidal Activity against Spider Mite (Tetranychus cinnabarinus) at 100 mg·L⁻¹ [1][2]
| Compound ID | Lethality Rate (%) |
| 8i | 30 - 90 |
| 8l | 30 - 90 |
| 8m | 30 - 90 |
Experimental Protocols
General Synthesis of β-Naphthol Derivatives Containing Benzothiazolylamino Group (Betti Reaction)[1][2]
This protocol describes a one-pot, three-component Betti reaction for the synthesis of the evaluated compounds.
Materials:
-
β-Naphthol
-
Substituted 2-aminobenzothiazole
-
Heteroaromatic aldehyde
-
Ethanol (solvent)
Procedure:
-
Dissolve β-naphthol (10 mmol) and the substituted 2-aminobenzothiazole (10 mmol) in ethanol.
-
Add the heteroaromatic aldehyde (10 mmol) to the solution.
-
Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Insecticidal Bioassay Protocol (Leaf-Dipping Method)
This protocol is used to evaluate the insecticidal activity against the diamondback moth (Plutella xylostella).
Materials:
-
Cabbage leaves
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted with water containing a surfactant (e.g., Triton X-100).
-
Third-instar larvae of Plutella xylostella.
-
Petri dishes.
Procedure:
-
Prepare a series of concentrations for each test compound.
-
Cut fresh cabbage leaves into discs of a specific diameter.
-
Dip the cabbage leaf discs into the test solutions for 10-20 seconds.
-
Allow the leaf discs to air-dry.
-
Place one treated leaf disc into each Petri dish.
-
Introduce a set number of third-instar larvae (e.g., 10) into each Petri dish.
-
Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, and light).
-
Assess larval mortality after a specific period (e.g., 48 or 72 hours).
-
Calculate the corrected mortality rate and determine the LC50 values using probit analysis.
Acaricidal Bioassay Protocol (Slide-Dip Method)
This protocol is used to evaluate the acaricidal activity against the spider mite (Tetranychus cinnabarinus).
Materials:
-
Adult female spider mites.
-
Double-sided sticky tape.
-
Microscope slides.
-
Test compounds in a suitable solvent.
Procedure:
-
Attach a piece of double-sided sticky tape to a microscope slide.
-
Carefully place a specific number of adult female spider mites onto the sticky tape, dorsal side up.
-
Prepare a series of concentrations for each test compound.
-
Dip the slides with the mites into the test solutions for 5-10 seconds.
-
Allow the slides to air-dry.
-
Incubate the slides under controlled environmental conditions.
-
Assess mite mortality under a microscope after 24 or 48 hours.
-
Calculate the corrected mortality rate.
Calcium Imaging Experiment in Insect Central Neurons[1][2]
This protocol investigates the effect of the compounds on intracellular calcium ion concentration ([Ca²⁺]i) in the central neurons of the Oriental armyworm (Mythimna separata).
Materials:
-
Third-instar larvae of Mythimna separata.
-
Fluo-3 AM calcium indicator dye.
-
Physiological saline solution.
-
Test compounds.
-
Confocal laser scanning microscope.
Procedure:
-
Dissect the central nervous system from the third-instar larvae.
-
Incubate the dissected neurons with Fluo-3 AM dye to load the calcium indicator.
-
Wash the neurons with physiological saline to remove excess dye.
-
Mount the neurons on a confocal microscope.
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Record the baseline fluorescence intensity.
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Perfuse the neurons with a solution containing the test compound at a specific concentration (e.g., 50 mg·L⁻¹).
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Continuously record the changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i.
-
Analyze the data to determine if the compound activates the release of calcium ions.
Visualizations
Experimental Workflow for Pesticidal Screening
Caption: Workflow for the screening of novel pesticidal compounds.
Proposed Signaling Pathway of Action
Caption: Proposed mechanism involving intracellular calcium release.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Naphtho[2,1-d]thiazol-2-ylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Naphtho[2,1-d]thiazol-2-ylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, categorized by common synthetic methods.
Category 1: Oxidative Cyclization of Naphthylthiourea (Hugerschoff Reaction & Modifications)
This common method involves the cyclization of a naphthylthiourea precursor using an oxidizing agent.
| Problem/Observation | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective Oxidizing Agent | For traditional methods, ensure the use of fresh, high-quality bromine. For improved safety and control, consider using a solid brominating agent like benzyltrimethylammonium tribromide (BTMA-Br3) which can prevent unwanted side reactions such as ring bromination.[1][2] |
| Harsh Reaction Conditions | The use of strong acids like concentrated sulfuric acid can lead to degradation of starting material or product. If using H₂SO₄, carefully control the temperature, typically between 45-70°C.[3] Consider switching to a milder solvent such as glacial acetic acid. | |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1.5 to 6 hours.[4] If the reaction stalls, a small, additional charge of the oxidizing agent may be required. | |
| Formation of Side Products (e.g., Ring Bromination) | Excess or Uncontrolled Addition of Bromine | Liquid bromine is highly reactive. Add it dropwise and slowly, maintaining the reaction temperature below 30°C. Using a stoichiometric amount of a solid tribromide salt (e.g., BTMA-Br3) delivers the bromine in a more controlled manner and minimizes over-bromination.[1] |
| Difficulty in Product Isolation/Purification | Product Precipitates as a Salt | When using sulfuric acid, the product often precipitates as a sulfate salt.[3] Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the free base, which can then be filtered and purified. |
| Impure Starting Material | Ensure the naphthylthiourea precursor is pure. Recrystallize it if necessary before the cyclization step. |
Category 2: Visible-Light-Induced Three-Component Synthesis
This modern approach involves the reaction of a 2-isocyanonaphthalene, elemental sulfur, and an amine under visible light.[5][6]
| Problem/Observation | Potential Cause | Suggested Solution |
| Reaction Fails to Initiate or Proceeds Slowly | Insufficient Light Exposure | Ensure the reaction vessel is made of a material transparent to visible light (e.g., Pyrex) and is placed close to a suitable light source (e.g., a blue LED lamp). Reaction times are typically around 6 hours for full conversion.[5] |
| Poor Quality Sulfur | Use finely powdered, high-purity elemental sulfur to ensure sufficient reactivity. | |
| Presence of UV Light | This reaction is specifically promoted by visible light. Ensure your light source does not have a significant UV component, which could lead to undesired side reactions. | |
| Low Yield | Oxygen Depletion | The reaction utilizes molecular oxygen as a clean oxidant.[5][6] Ensure the reaction is performed under an oxygen atmosphere or is open to the air (if safe to do so) to facilitate the oxidative cyclization. |
| Incorrect Solvent | While various solvents may be screened, the choice can impact yield. Refer to optimized protocols for the recommended solvent, which is often a polar aprotic solvent. | |
| Formation of Thiourea Intermediate without Cyclization | Inefficient Oxidation Step | This indicates the initial amine addition to the isothiocyanate and sulfur is occurring, but the final ring-closing oxidation is failing. Ensure adequate oxygen supply and light exposure. The presence of a mild base like DBU may be required to facilitate the process.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes include:
-
Oxidative Cyclization of Naphthylthiourea (Hugerschoff Reaction): This involves reacting a naphthylthiourea with an oxidizing agent like bromine in a strong acid or other solvent.[2]
-
Synthesis from Naphthylamine and Thiocyanate (Jacobson-like Reaction): This method involves reacting a naphthylamine with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of bromine and acetic acid.[4]
-
Visible-Light-Promoted Synthesis: A modern, three-component reaction using a 2-isocyanonaphthalene, elemental sulfur, and an amine, promoted by visible light and using oxygen as the oxidant.[5][6]
-
Microwave-Assisted Synthesis: Specialized protocols may use microwave irradiation to accelerate the reaction, often involving tandem reactions.[7]
Q2: I am concerned about the safety of using liquid bromine. Are there safer alternatives?
A2: Yes. Instead of liquid bromine, you can use organic ammonium tribromides such as benzyltrimethylammonium tribromide (BTMA-Br3). These are crystalline solids that are easier to handle and deliver bromine in stoichiometric amounts, which can also prevent unwanted side reactions like over-bromination.[1]
Q3: My yield is consistently low. What are the most critical parameters to optimize?
A3: For traditional methods, the most critical parameters are temperature control, the controlled addition of the oxidizing agent, and the purity of your starting materials. For modern methods like the visible-light-induced synthesis, the key factors are the intensity and wavelength of the light source, the oxygen supply, and the reaction time. Across all methods, the choice of solvent can significantly impact yield.
Q4: How do I choose the best solvent for the reaction?
A4: Solvent choice is highly dependent on the specific synthetic method. For the oxidative cyclization of thioureas, glacial acetic acid or concentrated sulfuric acid are commonly used.[3][4] For newer, catalyst-based systems, polar aprotic solvents like DMF or DMSO are often employed.[8] It is recommended to consult the specific protocol or perform a solvent screen to determine the optimal choice for your reaction. For a related synthesis of 2-aminothiazoles, DMF was found to be the best solvent when using potassium carbonate as a base.[8]
Q5: Can this synthesis be performed without a metal catalyst?
A5: Yes. Both the modified Hugerschoff reaction using BTMA-Br3 and the visible-light-induced synthesis are typically performed under metal-free conditions, which is advantageous for reducing costs and simplifying purification.[1][5]
Data Presentation: Comparison of Synthesis Conditions
The following tables summarize reaction conditions and yields for key synthetic methods. Note that much of the detailed optimization data in the literature is for the closely related 2-aminobenzothiazoles, which serve as a strong model for the naphthothiazole system.
Table 1: Classical Synthesis Methods for 2-Aminobenzothiazole Analogues (Data serves as a model for this compound synthesis)
| Synthesis Method | Starting Materials | Reagents & Solvent | Reaction Time | Temperature | Yield (%) | Key Limitations |
| Hugerschoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% | Requires strong acid and toxic bromine.[4] |
| Jacobson-like Reaction | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to RT | 65-85% | Potential for para-thiocyanation side reactions.[4] |
Table 2: Comparison of Modern Catalysts for 2-Aminothiazole Synthesis (Data provides insight into potential catalytic systems)
| Catalyst System | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, avoids toxic iodine. |
| Aqueous Neem Leaf Extract | Phenacyl bromide, Thiourea, Water, RT | 45 min | 90-95% | Green, inexpensive catalyst; simple workup. |
| Visible Light (Catalyst-Free) | 2-Isothiocyanatonaphthalenes, Amines, O₂ | 6 hours | Good to Excellent | Mild conditions, uses clean reagents (light, O₂).[5] |
Experimental Protocols
Protocol 1: Synthesis via Oxidative Cyclization using BTMA-Br3
This protocol is a modified Hugerschoff reaction that avoids the use of liquid bromine.
-
Preparation: In a round-bottom flask, dissolve the appropriate naphthylthiourea (1 equivalent) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add benzyltrimethylammonium tribromide (BTMA-Br3) (1 equivalent) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a beaker of ice water.
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Isolation: A precipitate will form. If the solution is acidic, neutralize it with a dilute base (e.g., sodium bicarbonate solution) to a pH of 7-8 to ensure the product is in its free base form.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Visible-Light-Induced Three-Component Synthesis
This protocol describes a modern, photocatalyst-free method.
-
Preparation: To a Pyrex reaction vessel equipped with a magnetic stir bar, add 2-isocyanonaphthalene (1 equivalent), elemental sulfur (1.5 equivalents), and the desired amine (2 equivalents).
-
Solvent: Add a suitable solvent (e.g., DMSO).
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Reaction Setup: Seal the vessel and ensure an oxygen atmosphere is present (e.g., by purging with an O₂ balloon).
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Irradiation: Place the vessel approximately 5-10 cm from a blue LED lamp (460-470 nm) and stir vigorously at room temperature.
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Monitoring: Allow the reaction to proceed for 6-12 hours, monitoring by TLC for the disappearance of the starting materials.
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Workup & Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly using flash column chromatography on silica gel to isolate the pure N-substituted this compound.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis process.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yield in synthesis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Scilit [scilit.com]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tandem synthesis and in vitro antiplasmodial evaluation of new naphtho[2,1-d]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
Technical Support Center: Purification of Naphtho[2,1-d]thiazol-2-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Naphtho[2,1-d]thiazol-2-ylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. - The compound oiled out instead of crystallizing. | - Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Use the minimum amount of hot solvent required to dissolve the compound completely. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. - If the compound oils out, try redissolving the oil in more hot solvent and cooling slowly. Alternatively, try a different recrystallization solvent. |
| Impure Product After Recrystallization | - The chosen solvent did not effectively differentiate between the desired product and impurities. - Impurities co-precipitated with the product. | - Perform a solvent screen to find a solvent that dissolves the impurities well but the desired product poorly at room temperature. - Consider a two-solvent recrystallization method. - If impurities persist, an additional purification step like column chromatography may be necessary. |
| Poor Separation in Column Chromatography | - The incorrect mobile phase (eluent) was chosen. - The column was improperly packed. - The column was overloaded with the crude product. | - Develop an appropriate mobile phase using thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired product around 0.3-0.4).[1][2] - Ensure the column is packed uniformly to avoid channeling. - The amount of crude product should typically be 1-5% of the weight of the stationary phase (e.g., silica gel). |
| Compound is Insoluble in Common Solvents | - this compound may have limited solubility in certain non-polar or polar aprotic solvents. | - Test a range of solvents with varying polarities. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective for dissolving highly insoluble compounds.[3] For chromatography, a solvent system with a more polar component may be required. |
| Product Degradation During Purification | - The compound may be sensitive to heat, light, or acid/base. | - For thermolabile compounds, avoid prolonged heating during recrystallization. - Protect the compound from light if it is found to be light-sensitive. - Use neutral silica gel for chromatography if the compound is acid-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Based on literature for similar thiazole derivatives, recrystallization and column chromatography over silica gel are the most common and effective purification methods.[1][2][4] The choice between them depends on the nature and quantity of the impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, for similar compounds, solvent systems like petroleum ether-benzene mixtures or ethanol have been used.[1][5] A systematic solvent screen is recommended to determine the optimal solvent or solvent pair for your specific crude product.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of fractions from column chromatography.[1][2] High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.[6] Additionally, techniques like NMR spectroscopy and mass spectrometry can confirm the identity and purity of the compound.[1]
Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can include unreacted starting materials, such as the corresponding amine and thiocyanate precursors, and by-products from side reactions. For instance, if bromine is used in the synthesis, unwanted ring bromination can occur.[1]
Q5: Can I use HPLC for the preparative purification of this compound?
A5: Yes, HPLC can be scaled up for preparative separation to isolate impurities or purify the main compound. A reverse-phase HPLC method using an acetonitrile/water mobile phase has been described for a similar compound and is likely adaptable.[6]
Experimental Protocols
Recrystallization Protocol
This is a general procedure and the choice of solvent should be optimized for your specific sample.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Column Chromatography Protocol
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Mobile Phase Selection: Using TLC, determine a solvent system (mobile phase) that provides good separation of this compound from its impurities. An Rf value of 0.3-0.4 for the desired compound is often ideal.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column. Allow the silica gel to settle, ensuring a level and compact bed.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent. Carefully load the solution onto the top of the silica gel bed.
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Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
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Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification Method Overview
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Outcome | Reference |
| Recrystallization | Petroleum ether-benzene mixture | Creamy white solid, 27% yield (for a similar compound) | [1] |
| Recrystallization | Ethanol | Solid product (for related compounds) | [5] |
| Column Chromatography | Silica gel with petroleum ether/ethyl acetate | Isolated pure isomers | [4] |
| Column Chromatography | Silica gel | Purified crude compounds | [2] |
| HPLC | Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid | Analytical separation, scalable for preparative isolation | [6] |
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. orgchemres.org [orgchemres.org]
- 6. Separation of Naphtho[1,2-d]thiazol-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Naphtho[2,1-d]thiazol-2-ylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Naphtho[2,1-d]thiazol-2-ylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound derivatives?
A1: Several synthetic strategies are employed, with the most prevalent being:
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Visible-Light-Induced Three-Component Reaction: This modern approach involves the reaction of a 2-isothiocyanatonaphthalene, an amine, and elemental sulfur under visible light irradiation. It is favored for its mild reaction conditions and use of a clean oxidant (molecular oxygen).[1]
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Hantzsch Thiazole Synthesis: A classic and versatile method involving the condensation of an α-haloketone with a thioamide. For naphthothiazoles, this would typically involve a naphthyl-α-haloketone.
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Tandem Reactions: One-pot procedures that combine multiple synthetic steps, such as direct arylation and intramolecular Knoevenagel condensation on a thiazole core, often facilitated by microwave irradiation.
Q2: I am experiencing very low yields in my synthesis. What are the likely causes and how can I improve them?
A2: Low yields are a common issue. Consider the following factors:
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Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. A systematic optimization of these parameters is crucial. For instance, in visible-light-induced synthesis, both increasing and decreasing the temperature from the optimum can lower the yield.[1]
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Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
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Atmospheric Conditions: Some reactions, particularly those involving sensitive reagents or intermediates, may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
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Catalyst Efficiency: If using a catalyst, ensure it is active and used in the correct concentration. Some modern methods are catalyst-free, which can simplify the process.[1]
Q3: What are some "greener" or more environmentally friendly approaches to synthesizing these derivatives?
A3: Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. For this compound derivatives, consider:
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Visible-Light-Mediated Synthesis: This method often avoids harsh reagents and high temperatures, using clean energy (visible light) and a clean oxidant (O2).[1]
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Solvent Selection: Utilizing greener solvents or even solvent-free conditions can significantly reduce the environmental impact.
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Catalyst Choice: Employing reusable catalysts can minimize waste.
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Atom Economy: Multi-component, one-pot reactions are inherently greener as they reduce the number of steps and purification stages, thus saving on solvents and energy.[1]
Q4: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A4: The formation of side products is a common challenge. To enhance selectivity:
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Control of Reaction Temperature: Running the reaction at the optimal temperature can minimize the formation of undesired byproducts.
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Regioselectivity: In cases of substituted naphthalenes, controlling the regioselectivity of the cyclization is key. The choice of directing groups on the starting materials can influence the outcome.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction at the optimal time and prevent the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent. | Screen a variety of solvents (e.g., DMSO, DMF, acetonitrile, toluene) to find the optimal one for your specific substrates.[1] |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature. For light-induced reactions, ensure the light source is of the correct wavelength and intensity. | |
| Poor quality of starting materials. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of your reactants. | |
| Formation of Impurities or Side Products | Reaction time is too long. | Monitor the reaction by TLC and determine the optimal reaction time to avoid product degradation or further reactions. |
| Presence of oxygen or moisture. | If your reactants or intermediates are sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions of functional groups. | Protect sensitive functional groups on your starting materials before the main reaction. | |
| Difficult Product Isolation/Purification | High solubility of the product in the reaction solvent. | Try to precipitate the product by adding a non-solvent or by cooling the reaction mixture. |
| Formation of a complex mixture of products. | If simple precipitation or recrystallization is ineffective, employ column chromatography for purification. A variety of stationary phases and solvent systems may need to be screened. | |
| Product is an oil or a non-crystalline solid. | Attempt to form a salt of the amine product, which may be more crystalline and easier to handle. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Strictly control all reaction parameters, including temperature, stirring rate, and reaction time. |
| Variability in reagent quality. | Use reagents from the same batch or ensure consistent purity for each run. |
Experimental Protocols
Protocol 1: Visible-Light-Induced Three-Component Synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines
This protocol is adapted from a method described for the efficient synthesis of these derivatives.[1]
Materials:
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2-Isothiocyanatonaphthalene (1.0 equiv)
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Amine (1.2 equiv)
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Elemental Sulfur (2.0 equiv)
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DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
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DMSO (Dimethyl sulfoxide)
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Blue LEDs (460-470 nm)
Procedure:
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To a reaction tube, add 2-isothiocyanatonaphthalene, the corresponding amine, elemental sulfur, and DBU.
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Add DMSO as the solvent.
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Seal the tube and place it under an oxygen atmosphere (e.g., by using an oxygen-filled balloon).
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Irradiate the reaction mixture with blue LEDs at room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Different Solvents on the Yield of a Representative this compound Derivative via Visible-Light Synthesis
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 85 |
| 2 | DMF | 75 |
| 3 | Acetonitrile | 60 |
| 4 | Toluene | 45 |
| 5 | 1,4-Dioxane | 40 |
| 6 | o-DCB | 35 |
Yields are approximate and based on reported trends for similar reactions.[1]
Visualizations
Experimental Workflow for Synthesis and Troubleshooting
Caption: A general workflow for the synthesis and troubleshooting of this compound derivatives.
Potential Mechanism of Action: Inhibition of Protein Kinase CK2
Some 2-aminothiazole derivatives have been identified as allosteric inhibitors of protein kinase CK2, a key enzyme in many signaling pathways related to cell growth and proliferation.
Caption: A diagram illustrating the potential inhibitory effect of this compound derivatives on the CK2 signaling pathway.
References
Technical Support Center: Improving the Solubility of Naphtho[2,1-d]thiazol-2-ylamine
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Naphtho[2,1-d]thiazol-2-ylamine in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when encountering solubility issues with this compound?
A1: When facing solubility challenges with this compound, a systematic approach is recommended. The initial steps involve characterizing the compound's physicochemical properties and exploring simple formulation strategies. Key considerations include:
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pH Adjustment: As an amine-containing compound, the solubility of this compound can often be increased by lowering the pH of the aqueous buffer to protonate the amine group, forming a more soluble salt.
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Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) like DMSO or ethanol can significantly enhance solubility.[1]
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Preliminary Excipient Screening: Evaluating the impact of common solubilizing excipients, such as cyclodextrins and surfactants, can provide insights into more advanced formulation strategies.
Q2: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble drugs like this compound?
A2: For poorly soluble drugs, several formulation strategies can enhance oral bioavailability by improving dissolution and absorption.[2] These include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, leading to improved dissolution rates.[2]
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Solid Dispersions: Dispersing the drug in a polymer matrix can enhance both solubility and dissolution.[2]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, which enhances drug solubilization.[2][3]
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their solubility in aqueous environments.[2][4]
Q3: How can I determine the most suitable excipients for solubilizing this compound?
A3: The selection of appropriate excipients depends on the physicochemical properties of the drug. A screening study is the most effective approach. The most commonly used excipients for solubility enhancement are lipids, surfactants, and co-solvents.[4] Lipids are effective for solubilizing lipophilic drugs, while surfactants, being amphiphilic, can dissolve significant amounts of hydrophobic compounds.[4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during in vitro assays.
This is a common issue for poorly soluble compounds and can lead to inaccurate and irreproducible results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols:
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Protocol 1: Co-solvent Titration
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Prepare a high-concentration stock solution of this compound in 100% DMSO.
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Serially dilute the stock solution into your aqueous assay buffer to achieve the final desired concentration, ensuring the final DMSO concentration is kept as low as possible (ideally ≤ 1%).
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Visually inspect for precipitation immediately and after a relevant incubation period.
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If precipitation occurs, systematically increase the final DMSO concentration in small increments (e.g., 1%, 2%, 5%) and repeat the observation until the compound remains in solution.
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Run a vehicle control with the highest tolerated DMSO concentration to ensure it does not interfere with the assay.
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Issue 2: Low and variable oral bioavailability in animal studies.
This often points to poor dissolution in the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Workflow for improving oral bioavailability.
Experimental Protocols:
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
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Slurry Preparation: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
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Milling: Introduce the slurry into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
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Process Parameters: Mill at a specific speed and temperature for a defined duration.
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Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS) until the desired nanoscale is achieved (typically < 200 nm).
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Separation: Separate the nanosuspension from the grinding media.
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Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
-
Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation
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Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, acetone).[5]
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Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.
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Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Media
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | < 1 |
| 0.1 N HCl | 1.2 | 37 | 15.2 |
| 5% DMSO in PBS | 7.4 | 37 | 25.8 |
| 2% Tween 80 in Water | 7.0 | 37 | 45.3 |
| 10% Hydroxypropyl-β-Cyclodextrin | 7.0 | 37 | 88.1 |
Table 2: Comparison of Dissolution Rates for Different Formulations (Hypothetical Data)
| Formulation | Time (min) | % Drug Dissolved |
| Unprocessed Drug | 15 | 5 |
| 30 | 8 | |
| 60 | 12 | |
| Micronized Drug | 15 | 25 |
| 30 | 40 | |
| 60 | 55 | |
| Nanosuspension | 15 | 60 |
| 30 | 85 | |
| 60 | 98 | |
| Solid Dispersion (1:5 drug:PVP K30) | 15 | 75 |
| 30 | 92 | |
| 60 | >99 |
Signaling Pathways and Logical Relationships
The selection of a solubility enhancement technique is a logical process based on the properties of the drug and the desired outcome.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
"Naphtho[2,1-d]thiazol-2-ylamine stability and storage conditions"
This technical support center provides guidance on the stability and storage of Naphtho[2,1-d]thiazol-2-ylamine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][2]
Q2: How should I store solutions of this compound?
Solutions of this compound, particularly in dimethyl sulfoxide (DMSO), are more prone to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C for no longer than two months.[3] For other solvents, it is advisable to perform a preliminary stability test.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented, related 2-aminothiazole compounds are known to be susceptible to oxidation, photodegradation, and hydrolysis.[4] Oxidation can lead to the formation of colored impurities.[4]
Q4: Is this compound sensitive to light?
Yes, compounds containing a thiazole ring can be light-sensitive. It is recommended to protect both the solid compound and its solutions from light to prevent photodegradation.
Q5: What materials and chemical reagents are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] These substances can cause rapid degradation of the compound.
Stability Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability information based on related compounds.
| Condition | Form | Recommended Storage | Expected Stability |
| Solid | Crystalline Powder | Room Temperature, Sealed, Dry, Dark | Stable for at least one year[3] |
| In DMSO | Solution | -20°C, Sealed, Dark | Up to 2 months[3] |
| In other organic solvents | Solution | Prepare fresh, store at ≤ -20°C if necessary | Stability should be experimentally verified |
| Aqueous Solutions | Suspension/Solution | Not recommended for storage | Low solubility and potential for hydrolysis |
| Exposure to Light | Solid or Solution | Avoid | Prone to photodegradation |
| Presence of Strong Oxidants | Solid or Solution | Avoid | Rapid degradation |
| Presence of Strong Acids/Bases | Solid or Solution | Avoid | Potential for hydrolysis and other reactions |
Troubleshooting Guide
Issue 1: The solid this compound has changed color.
-
Possible Cause: This is likely due to oxidation or exposure to light over a prolonged period.[4]
-
Recommendation:
-
Assess the purity of the compound using an appropriate analytical technique such as HPLC or LC-MS.
-
If significant impurities are detected, it is advisable to use a fresh, uncompromised batch of the compound for your experiments.
-
Ensure that the compound is stored in a tightly sealed, opaque container in a dry environment.
-
Issue 2: Inconsistent results are observed when using a stock solution over time.
-
Possible Cause: The compound is likely degrading in the solution. This is a known issue for 2-aminothiazole derivatives, especially in DMSO at room temperature.
-
Recommendation:
-
Always prepare fresh solutions of this compound before each experiment.
-
If a stock solution must be used, store it at -20°C and use it within a few weeks.[3]
-
Before use, visually inspect the solution for any color changes, which could indicate degradation.
-
If inconsistent results persist, perform a quick purity check of the solution using HPLC.
-
Issue 3: Unexpected peaks are observed in analytical data (e.g., HPLC, LC-MS).
-
Possible Cause: These peaks may correspond to degradation products.
-
Recommendation:
-
To identify the degradation products, you can perform forced degradation studies (see Experimental Protocols section).
-
By comparing the chromatograms of the stressed and unstressed samples, you can identify the peaks corresponding to the degradation products.
-
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be a powerful tool to elucidate the structures of these degradation products.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, dissolve it in the chosen solvent.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control sample, by a stability-indicating analytical method, such as reverse-phase HPLC with a UV detector.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Naphtho[2,1-d]thiazol-2-ylamine Reactions
Welcome to the technical support center for Naphtho[2,1-d]thiazol-2-ylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary methods are commonly employed for the synthesis of this compound and its derivatives:
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Hugerschoff Reaction: This classic method involves the cyclization of a thiourea precursor, typically derived from the corresponding naphthylamine, in the presence of an oxidizing agent like bromine.[1][2]
-
Visible-Light-Mediated Synthesis: A more modern and often milder approach utilizes the photocatalytic reaction of 2-isothiocyanatonaphthalenes with amines under an oxygen atmosphere.[3]
Q2: I am experiencing very low yields in my synthesis. What are the likely causes and how can I improve it?
A2: Low yields are a common issue. Consider the following troubleshooting steps:
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Reagent Quality: Ensure the purity of your starting materials, especially the naphthylamine or isothiocyanate precursor. Impurities can interfere with the reaction.
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Reaction Conditions: Optimize reaction parameters such as temperature, solvent, and reaction time. A systematic approach to screening these variables is recommended. For instance, solvent choice can significantly impact yield.
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Oxidant (for Hugerschoff reaction): The choice and handling of the oxidizing agent are critical. Over-oxidation or side reactions can occur if not properly controlled.
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Light Source (for photocatalytic synthesis): Ensure the light source provides the appropriate wavelength and intensity to initiate the reaction effectively.
Q3: My final product is difficult to purify. What are some common impurities and effective purification strategies?
A3: Purification can be challenging due to the formation of closely related byproducts.
-
Common Impurities:
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Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.
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Over-brominated species (Hugerschoff reaction): If using bromine, bromination of the aromatic ring can occur as a side reaction.
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Thiourea precursor: Incomplete cyclization will result in the presence of the thiourea intermediate.
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Oxidized byproducts: The amino group is susceptible to oxidation, leading to colored impurities.
-
-
Purification Strategies:
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Column Chromatography: This is often the most effective method for separating the desired product from structurally similar impurities. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.
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Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective final purification step.
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Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of spectroscopic techniques is essential for unambiguous characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region will show a complex pattern of signals corresponding to the naphthyl protons. The amino protons will typically appear as a broad singlet.
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¹³C NMR: This will confirm the number of unique carbon atoms in the molecule and their chemical environment.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches for the amine and C=N stretching for the thiazole ring.
Troubleshooting Guides
Low Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Purify starting materials (e.g., by recrystallization or distillation) before use. Verify purity by NMR or other analytical techniques. |
| Suboptimal reaction temperature | Perform small-scale experiments at different temperatures to find the optimal condition. For the Hugerschoff reaction, carefully control the temperature during the addition of the oxidizing agent. |
| Incorrect solvent | Screen a variety of solvents with different polarities. For the visible-light-mediated synthesis, solvents like acetonitrile have been shown to be effective.[4] |
| Inefficient oxidation (Hugerschoff) | Ensure the oxidizing agent is fresh and added in the correct stoichiometric amount. Consider alternative, milder oxidizing agents. |
| Insufficient light exposure (Photocatalytic) | Check the specifications of your light source. Ensure the reaction vessel is positioned for optimal light penetration. |
| Atmosphere control | For the visible-light synthesis, ensure an adequate supply of oxygen as it is a key reagent. For other reactions, consider running under an inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive groups. |
Formation of Impurities
| Observed Issue | Potential Cause | Recommended Action |
| Presence of multiple spots on TLC close to the product spot | Formation of regioisomers or closely related byproducts. | Optimize reaction conditions (temperature, reaction time) to favor the formation of the desired product. Employ high-resolution column chromatography for purification. |
| Product is dark or colored | Oxidation of the amine functionality or other sensitive groups. | Perform the reaction under an inert atmosphere. Use degassed solvents. Purify the product quickly after the reaction is complete. |
| Starting material remains after prolonged reaction time | Deactivation of catalyst or insufficient reaction temperature. | Add a fresh portion of the catalyst (if applicable). Gradually increase the reaction temperature while monitoring by TLC. |
| Insoluble material in the reaction mixture | Polymerization or precipitation of byproducts. | Filter the reaction mixture before work-up. Analyze the insoluble material to identify its nature. |
Experimental Protocols
Method 1: Hugerschoff-type Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
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Thiourea Formation:
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Dissolve 1-naphthylamine (1.0 eq) in a suitable solvent (e.g., ethanol).
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Add an equimolar amount of ammonium thiocyanate.
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture and collect the precipitated 1-(naphthalen-1-yl)thiourea by filtration.
-
-
Cyclization:
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Suspend the dried 1-(naphthalen-1-yl)thiourea (1.0 eq) in a solvent such as chloroform or acetic acid.
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Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a solution of sodium thiosulfate to quench excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Visible-Light-Mediated Synthesis
This protocol is based on modern photocatalytic methods and offers a milder alternative.[3]
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer, combine 2-isothiocyanatonaphthalene (1.0 eq) and the desired amine (1.2-1.5 eq) in a suitable solvent (e.g., acetonitrile).
-
Ensure the vessel is open to an atmosphere of air or equipped with an oxygen balloon.
-
-
Irradiation:
-
Place the reaction vessel at a suitable distance from a visible light source (e.g., a blue LED lamp).
-
Stir the reaction mixture at room temperature and irradiate for 12-24 hours, or until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-substituted this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Mediated [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Naphtho[2,1-d]thiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Naphtho[2,1-d]thiazol-2-ylamine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
A: Low or no yield in the synthesis of this compound, particularly via the Hugerschoff reaction or similar methods, can stem from several factors:
-
Poor Quality of Starting Materials: 2-Naphthylamine is susceptible to oxidation. Ensure the purity of 2-naphthylamine and the thiocyanate source. It is advisable to use freshly opened reagents or purify them before use.
-
Inefficient Bromination: The choice and handling of the brominating agent are critical. Liquid bromine can be harsh and lead to side reactions. Consider using a milder and more controlled brominating agent such as N-bromosuccinimide (NBS) or benzyl trimethyl ammonium tribromide to prevent unwanted side reactions.
-
Suboptimal Reaction Temperature: Temperature control is crucial. The initial thiocyanation is often performed at a low temperature (e.g., 0-5 °C) to control the reaction rate, followed by heating to facilitate cyclization. If the temperature is too high during the initial phase, it can lead to the formation of undesired byproducts. Conversely, if the cyclization temperature is too low, the reaction may not proceed to completion.
-
Incorrect Stoichiometry: Ensure the correct molar ratios of the reactants. An excess of the brominating agent can lead to over-bromination of the naphthalene ring.
-
Presence of Water: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of intermediates.
Problem 2: Formation of Significant Impurities and Side Products
Q: I have obtained my product, but it is contaminated with significant impurities. What are these side products and how can I minimize their formation?
A: The formation of impurities is a common challenge. Here are some of the most likely side products and strategies to mitigate them:
-
Over-brominated Naphthalene Ring: Excess bromine or harsh reaction conditions can lead to the bromination of the naphthalene ring, resulting in a mixture of brominated this compound isomers.
-
Solution: Use a stoichiometric amount of a milder brominating agent like benzyl trimethyl ammonium tribromide. Add the brominating agent slowly and maintain a low temperature during the addition.
-
-
Oxidation Products of 2-Naphthylamine: 2-Naphthylamine can be oxidized to form colored impurities, such as 2-amino-1,4-naphthoquinone derivatives, which can complicate purification.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use fresh, pure 2-naphthylamine.
-
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted 2-naphthylamine and thiocyanate in the crude product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure adequate reaction time and optimal temperature for the cyclization step.
-
-
Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize, leading to a complex mixture that is difficult to purify.
-
Solution: Maintain strict control over reaction temperature and stoichiometry.
-
Problem 3: Difficult Product Isolation and Purification
Q: I am struggling to isolate and purify the final product. What are the recommended procedures?
A: Effective isolation and purification are key to obtaining high-purity this compound.
-
Initial Work-up: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration and washed with water to remove any inorganic salts.
-
Recrystallization: Recrystallization is a common and effective method for purification. Suitable solvents include ethanol, methanol, or a mixture of petroleum ether and benzene.[1]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate in hexane can be used to separate the desired product from impurities.
-
Decolorization: If the product is colored due to oxidation impurities, treatment with activated charcoal during recrystallization can help to remove them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed method is the Hugerschoff reaction. This involves the reaction of 2-naphthylamine with a thiocyanate salt (like potassium or ammonium thiocyanate) in a suitable solvent (often acetic acid), followed by cyclization induced by a brominating agent (such as bromine or N-bromosuccinimide).
Q2: Are there alternative, "greener" synthetic methods available?
A2: Yes, research is ongoing to develop more environmentally friendly synthetic routes. One promising alternative is a visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes with amines, which avoids the use of harsh reagents like bromine.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are the key safety precautions to consider during this synthesis?
A4: 2-Naphthylamine is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat. Bromine is highly corrosive and toxic; it should also be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| naphthalen-1-yl-thiourea | Benzyl trimethyl ammonium tribromide | Glacial Acetic Acid | 48 h | Not explicitly stated for Naphtho[2,1-d] but a related compound yielded 27% | Not specified | [1] |
| 2-isothiocyanatonaphthalenes and amines | (Visible light, O2 as oxidant) | Not specified | Not specified | Good to excellent | Not specified |
Note: Specific quantitative data for the synthesis of this compound is limited in the provided search results. The table presents data for a closely related compound and a qualitative description for an alternative synthesis.
Experimental Protocols
Key Experiment: Synthesis of a Naphthothiazole Derivative via Hugerschoff Reaction (General Procedure)
This protocol is a generalized procedure based on the synthesis of related benzothiazoles and can be adapted for this compound.
-
Preparation of Thiourea Intermediate:
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Dissolve 2-naphthylamine in a suitable solvent like glacial acetic acid.
-
Add a stoichiometric amount of potassium thiocyanate or ammonium thiocyanate.
-
Stir the mixture at room temperature for a designated period to form the corresponding naphthylthiourea intermediate.
-
-
Cyclization:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or benzyl trimethyl ammonium tribromide) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to facilitate cyclization.
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Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water to remove any inorganic salts.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
Caption: Main reaction pathway versus common side reaction pathways.
References
Technical Support Center: Scaling Up the Production of Naphtho[2,1-d]thiazol-2-ylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of Naphtho[2,1-d]thiazol-2-ylamine. This document is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of the naphthothiazole scaffold is a cornerstone of medicinal chemistry, providing access to a range of biologically active compounds.[1] While several modern methods exist, such as visible-light-induced reactions[2], scaling up production often favors robust, well-understood, and cost-effective classical methods.
The most common and scalable approach is a variation of the Hugerschoff reaction, which involves the oxidative cyclization of a naphthyl-thiourea derivative. This method is reliable and adaptable for larger quantities. The general pathway involves two key steps:
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Formation of the N-Aryl Thiourea Intermediate: A primary naphthylamine is reacted with a source of thiocyanate (e.g., KSCN, NH₄SCN) to form the corresponding 1-(naphthalen-1-yl)thiourea.
-
Oxidative Cyclization: The thiourea intermediate is then cyclized using an oxidizing agent, typically a halogen like bromine, to form the final this compound product.[3]
This guide will focus on the optimization and troubleshooting of this specific pathway.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a generalized procedure adapted from established methods for synthesizing aminothiazoles.[3][4] It is intended as a starting point for optimization at your specific scale.
Part A: Synthesis of 1-(Naphthalen-1-yl)thiourea
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1-naphthylamine (1.0 eq) and concentrated hydrochloric acid (2.5 eq).
-
Heating: Heat the mixture to 100°C to form a solution of the amine salt.
-
Thiocyanate Addition: Dissolve potassium thiocyanate (1.1 eq) in water and add it dropwise to the hot solution over 30 minutes.
-
Reflux: Maintain the mixture at reflux for 4-6 hours. The product will begin to precipitate.
-
Isolation: Cool the reaction mixture to room temperature. Filter the solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The resulting 1-(naphthalen-1-yl)thiourea is often pure enough for the next step.
Part B: Oxidative Cyclization to this compound
-
Setup: In a separate reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend the 1-(naphthalen-1-yl)thiourea (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the suspension to 10-15°C in an ice-water bath. Efficient cooling is critical for controlling the exotherm.
-
Bromine Addition: Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, ensuring the internal temperature does not exceed 25°C. The addition should take 1-2 hours for larger batches.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into a large volume of ice water. Neutralize carefully with an aqueous solution of sodium hydroxide or ammonia until the pH is ~8-9 to precipitate the free base.
-
Isolation: Filter the solid product, wash extensively with water, and dry under vacuum.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Low or Inconsistent Yields
Q1: My yield in the cyclization step is significantly lower than expected. What are the common causes?
A1: Low yields in the Hugerschoff cyclization are typically traced to three main factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this by taking a sample and analyzing it via TLC or HPLC. If starting material is present, consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase.
-
Over-bromination: The naphthalene ring is susceptible to electrophilic substitution. Excess bromine or poor temperature control can lead to the formation of brominated side products on the aromatic ring, which consumes your starting material and complicates purification. A key strategy to avoid this is to use a controlled bromine delivery agent, such as benzyl trimethyl ammonium tribromide, which releases bromine in stoichiometric amounts.[3]
-
Degradation during Work-up: The product may have some instability at very high or low pH during neutralization. Ensure the neutralization is done slowly, with efficient cooling, and that the product is not left in a strongly basic or acidic solution for an extended period.
Q2: The formation of the thiourea intermediate (Part A) is giving me a poor yield. Why?
A2: This step is generally high-yielding. If you are experiencing issues, check the following:
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Purity of 1-Naphthylamine: The starting amine must be of high purity. Oxidized or impure amine will lead to side reactions and a discolored, impure intermediate.
-
Stoichiometry: Ensure the correct stoichiometry of acid and thiocyanate is used. The acid is crucial for forming the reactive isothiocyanate intermediate in situ.
-
Reaction Time: While 4-6 hours is typical, some batches may require longer reflux. Monitor the reaction progress by TLC until the starting amine spot has disappeared.
Product Purity and Impurities
Q3: My final product is off-white or yellow, not the expected color. How can I improve its purity?
A3: Discoloration often points to residual starting materials or side products.
-
Source of Color: The color can originate from oxidized starting materials or polymeric side products formed during the reaction.
-
Purification Strategy:
-
Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can effectively remove colored impurities.
-
Recrystallization Solvent: The choice of solvent is critical. Ethanol, isopropanol, or a mixture of ethanol and water are often effective for this class of compounds. Experiment with different solvent systems to find the one that provides the best crystal quality and impurity rejection.
-
Washing: Ensure the filtered crude product is washed thoroughly with water to remove any residual acetic acid and inorganic salts before drying and recrystallization.
-
Q4: I am seeing an unexpected peak in my NMR/LC-MS that I suspect is a side product. What could it be?
A4: The most likely side product is a brominated version of your target molecule. As mentioned in A1, this arises from excess bromine reacting with the electron-rich naphthalene ring system. To confirm, check the mass spectrum for the characteristic isotopic pattern of a bromine-containing compound. The solution is to improve control over the bromination step by ensuring slow, cooled addition or using a solid bromine carrier.[3]
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to control during scale-up?
A: For this synthesis, the three most critical parameters are:
-
Temperature Control during Bromination: This is an exothermic reaction. A runaway reaction can lead to dangerous pressure buildup and the formation of unwanted side products. Ensure your reactor has adequate cooling capacity.
-
Rate of Reagent Addition: The dropwise addition of bromine must be carefully controlled. A rate that is too fast will overwhelm the reactor's cooling capacity.
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Purity of Starting Materials: Scale-up magnifies the impact of impurities. Using high-purity 1-naphthylamine is essential for achieving good yield and high final product quality.
Q: What are the primary safety concerns?
A:
-
Bromine: Is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, face shield).
-
Acetic Acid: Is corrosive. Avoid inhalation of vapors.
-
Exotherm: The cyclization step is exothermic. Plan for efficient heat removal to prevent a runaway reaction.
-
Neutralization: Adding base to the acidic reaction mixture is also highly exothermic and can cause splashing. Perform this step slowly and with cooling.
Q: Which analytical techniques are recommended for in-process control and final product release?
A:
-
In-Process Control (IPC):
-
TLC: A quick and easy way to monitor the disappearance of starting material.
-
HPLC: Provides quantitative data on the conversion of starting material to product and the formation of impurities.
-
-
Final Product QC:
-
HPLC: To determine purity (>99% is often required).
-
¹H and ¹³C NMR: To confirm the structure of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Process Parameter Summary
| Parameter | Step | Recommended Control | Impact of Deviation |
| Temperature | Part B: Bromination | 10-15°C during addition | High temp leads to side products (bromination) and runaway risk. |
| Reagent Ratio | Part B: Bromination | 1.0 - 1.05 eq of Br₂ | Excess Br₂ causes over-bromination; too little leads to incomplete reaction. |
| Reaction Time | Part A & B | Monitor by TLC/HPLC | Insufficient time results in low conversion; excessive time may lead to degradation. |
| pH during Work-up | Part B: Neutralization | 8 - 9 | Incorrect pH can lead to incomplete precipitation or degradation of the product. |
Comparison of Purification Techniques
| Method | Pros | Cons | Best For |
| Recrystallization | Excellent for removing small amounts of impurities, highly scalable, cost-effective. | Can have yield losses; requires finding a suitable solvent system. | Final purification step for achieving high purity (>99%). |
| Column Chromatography | Excellent separation of closely related impurities. | Costly, solvent-intensive, difficult to scale to very large quantities. | Purifying initial small batches or isolating standards for analysis. |
| Acid-Base Wash | Good for removing acidic or basic impurities. | May not remove neutral impurities; risk of product degradation. | An intermediate step in the work-up process before final purification. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
"refining the experimental protocol for Naphtho[2,1-d]thiazol-2-ylamine"
This technical support center provides troubleshooting guidance and frequently asked questions for the experimental protocol of Naphtho[2,1-d]thiazol-2-ylamine synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Question | Answer |
| My reaction yield is consistently low. What are the potential causes and solutions? | Low yields can stem from several factors. First, verify the purity of your starting materials, as impurities can interfere with the reaction. The choice of solvent is also critical; while various solvents like PhMe, o-DCB, 1,4-dioxane, DMF, NMP, and DMSO have been used, the optimal solvent can vary depending on the specific synthetic route.[1] It is recommended to screen several solvents to find the best fit for your specific substrates. Additionally, ensure the reaction temperature is optimal, as both increasing and decreasing the temperature from the specified protocol can negatively impact the yield.[1] Finally, for light-induced reactions, ensure the light source is of the correct wavelength and intensity. |
| I am observing the formation of significant side products. How can I minimize them? | Side product formation is a common issue. If you are using a bromine-based synthesis, an excess of bromine can lead to unwanted bromination of the aromatic ring.[2] Consider using a stoichiometric amount of a crystalline organic ammonium tribromide, such as benzyltrimethylammonium tribromide or tetrabutylammonium tribromide, to deliver the bromine more controllably.[2] Careful monitoring of the reaction progress using Thin Layer Chromatography (TLC) can also help in quenching the reaction at the optimal time to minimize the formation of degradation products or further reacting intermediates. |
| The purification of the final product is proving difficult. What purification strategies are recommended? | Purification can be challenging due to the nature of the compound and potential impurities. Recrystallization is a common and effective method. A mixture of petroleum ether and benzene (70:30) has been successfully used for recrystallization.[2] For more persistent impurities, flash chromatography with a gradient elution using a mixture of petroleum ether and ethyl acetate is a viable option.[2] In some cases, refluxing the crude product in a methanol-acetone mixture (50:50) followed by hot filtration can remove some impurities before further purification steps.[2] |
| How do I confirm the identity and purity of my synthesized this compound? | A combination of analytical techniques is essential for proper characterization. Melting point determination provides a preliminary assessment of purity. For structural confirmation, ¹H NMR and ¹³C NMR spectroscopy are crucial.[2][3] Mass spectrometry will confirm the molecular weight of the compound.[2] For new chemical entities, combustion analysis is also recommended to determine the elemental composition.[2] The purity of the final compound can be assessed by HPLC-UV, aiming for a purity of over 95%.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic strategies have been developed. One common method involves the reaction of an appropriately substituted amine with potassium or ammonium thiocyanate.[2] Another approach is a visible-light-induced, three-component reaction of 2-isocyanonaphthalenes with elemental sulfur and amines, which is considered a mild and efficient method.[1] Additionally, multi-component tandem reactions of 2-substituted anilines, carbon disulfide, and amines are also employed.[1]
Q2: What are the key safety precautions to consider during the synthesis?
A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Many of the reagents used, such as organic solvents and bromine, are hazardous. Therefore, all manipulations should be performed in a well-ventilated fume hood. Liquid bromine is particularly difficult and hazardous to handle on a small scale.[2]
Q3: How should I store the synthesized this compound?
A3: While specific storage conditions were not detailed in the reviewed literature, as a general practice for organic compounds, it should be stored in a tightly sealed container, in a cool, dry, and dark place to prevent degradation.
Q4: Can you provide a general overview of the reaction mechanism?
A4: For the visible-light-induced synthesis, preliminary studies suggest that the mechanism may involve the photoexcitation of reaction intermediates formed from thioureas and DBU.[1] In the synthesis involving amines and thiocyanates, the reaction generally proceeds through the formation of a thiourea intermediate, which then undergoes cyclization.
Experimental Protocols
Method 1: Synthesis from Naphthalen-1-yl-thiourea
This method is adapted from a general procedure for the synthesis of benzothiazoles.[2]
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Dissolve naphthalen-1-yl-thiourea (1 equivalent) in glacial acetic acid at room temperature.
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Add an equimolar amount of benzyl trimethyl ammonium tribromide to the solution.
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Stir the reaction mixture at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with approximately 300 ml of ice-cold water.
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Adjust the pH of the solution to 7-7.5 using a 10% aqueous potassium carbonate solution.
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Cool the resulting slurry on ice and filter the solids.
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Wash the collected solids with water and dry under suction.
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The crude product can be further purified by decolorizing with charcoal and recrystallization.
Method 2: Visible-Light-Induced Three-Component Reaction
This protocol is based on a modern, photocatalyst-free approach.[1]
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In a reaction vessel, combine 2-isocyanonaphthalene (1 equivalent), elemental sulfur (1.5 equivalents), and the desired amine (1.2 equivalents).
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Add the appropriate solvent (e.g., as determined by screening).
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Expose the reaction mixture to a visible light source (e.g., a blue LED lamp).
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Maintain the reaction at a specified temperature (e.g., as optimized in screening).
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Monitor the reaction for completion using TLC.
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Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure.
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The crude product is then purified, commonly by column chromatography on silica gel.
Data Presentation
Table 1: Summary of a Reported Synthesis of a Naphtho[1,2-d]thiazol-2-ylamine Derivative [2]
| Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |
| 5,6,7,8-tetrahydro-naphthalen-1-ylamine | Ammonium thiocyanate, Benzyl trimethyl ammonium tribromide | Acetonitrile | 27% | 125.7 |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Naphtho[2,1-d]thiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Naphtho[2,1-d]thiazol-2-ylamine, with a focus on avoiding and identifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound and its derivatives include the Hugerschoff reaction, the Hantzsch thiazole synthesis, and visible-light-induced cyclization reactions. Each method has its own advantages and potential for impurity formation.
Q2: How can I monitor the progress of my reaction to minimize impurity formation?
A2: Thin-layer chromatography (TLC) is an effective and standard technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the desired product. This allows for the optimization of reaction time to prevent the formation of degradation products from extended reaction times or high temperatures.[1]
Q3: What are some general strategies for purifying the final product?
A3: Common purification techniques for this compound include recrystallization and column chromatography. Recrystallization from solvents such as ethanol or methanol/water mixtures can be effective.[2] For impurities with similar polarity to the product, column chromatography using a suitable solvent system is recommended.[1] In some cases, preparative TLC can also be employed for small-scale purification.[1]
Q4: Are there any "green" or environmentally friendly approaches to this synthesis?
A4: Yes, modern synthetic protocols are increasingly focusing on environmentally benign methods. These can include the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions. Visible-light-induced synthesis is a promising green approach as it often uses ambient conditions and avoids harsh reagents.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low or no yield of the desired product is a frequent issue in organic synthesis. The following table outlines potential causes and their recommended solutions.
| Possible Cause | Recommended Solutions |
| Poor quality of starting materials | Ensure the purity of the starting materials, such as 2-naphthylamine derivatives. For instance, 2-aminothiophenol is susceptible to oxidation and should be used fresh or purified before use.[1] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the yield is low at room temperature, a gradual increase in temperature might be beneficial. Conversely, if side products are observed at elevated temperatures, lowering the temperature is advised.[1] |
| Incorrect Solvent | The choice of solvent is critical. A screening of different solvents such as ethanol, methanol, DMF, or solvent mixtures should be performed to find the optimal conditions.[3] |
| Ineffective Catalyst | Some synthetic routes may require a catalyst. If the reaction is not proceeding, the introduction of an appropriate acid or base catalyst might be necessary. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may be required to drive the reaction to completion, but can also lead to side product formation. |
Problem 2: Formation of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield. Understanding the potential impurities for a given synthetic route is key to avoiding them.
General Troubleshooting for Impurity Formation
| Possible Cause | Recommended Solutions |
| Oxidation of Starting Materials | Starting materials like 2-naphthylamine can be prone to oxidation, which can lead to colored impurities.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize these side reactions. |
| Over-reaction or Degradation | Extended reaction times or excessively high temperatures can lead to the degradation of the product or the formation of polymeric materials.[1] Monitor the reaction closely using TLC to determine the optimal reaction time. |
| Incorrect pH | The pH of the reaction mixture can influence the reaction pathway and the formation of byproducts. For some variations of the Hantzsch synthesis, acidic conditions can improve regioselectivity.[5] |
| Presence of Water | Some condensation reactions are sensitive to moisture. Using anhydrous solvents and ensuring all glassware is thoroughly dried can improve the outcome. The use of molecular sieves can also be beneficial. |
Specific Impurities in Common Synthetic Routes
| Synthetic Route | Potential Impurities | Formation Mechanism | Troubleshooting and Avoidance |
| Hugerschoff Reaction | - Regioisomers- Polyhalogenated byproducts | - Non-selective cyclization on the naphthalene ring.- Excess halogenating agent leading to multiple halogenations. | - Use a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine to control the reaction.- Carefully control the stoichiometry of the halogenating agent. |
| Hantzsch Synthesis | - Isomeric 2-imino-2,3-dihydrothiazoles | - The reaction can proceed through two different cyclization pathways. | - Adjusting the pH to more acidic conditions can favor the formation of the desired 2-aminothiazole isomer.[5] |
| Visible-Light-Induced Synthesis | - Unreacted thiourea intermediates | - Incomplete conversion of the thiourea intermediate to the final product. | - Monitor the reaction by ¹H-NMR to ensure the complete conversion of the isothiocyanate starting material and the thiourea intermediate.[3] - Optimize the irradiation time and light source intensity. |
Experimental Protocols
A detailed experimental protocol for a visible-light-induced synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines is provided below as an example.
Visible-Light-Initiated Cascade Reaction of 2-Isothiocyanatonaphthalenes and Amines [3]
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Reaction Setup: To a reaction tube, add 2-isothiocyanatonaphthalene (0.2 mmol), the corresponding amine (0.24 mmol), and the solvent (e.g., DMSO, 2.0 mL).
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Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (using a balloon) and irradiate with a blue LED lamp (e.g., 3W) at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting common impurity formation during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Naphtho[2,1-d]thiazol-2-ylamine Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, biological activity, and mechanisms of action of a promising class of heterocyclic compounds.
Naphtho[2,1-d]thiazol-2-ylamine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of various derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data from recent literature. Detailed experimental protocols and visualizations of key biological pathways are included to assist researchers in drug discovery and development.
I. Anticancer Activity
This compound derivatives have been extensively investigated for their potential as anticancer agents. The core structure allows for substitutions that can significantly modulate their cytotoxic effects against various cancer cell lines.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| HL1 | 1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | HepG2 | 7.3 ± 0.3 | [1] |
| HL2 | 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | HepG2 | 3.2 ± 0.1 | [1] |
| 5b | 2-amino-4-(naphthalen-1-yl)thiazole with 4-ethoxyphenyl substituent | MCF-7 | 0.48 ± 0.03 | [2] |
| 5b | 2-amino-4-(naphthalen-1-yl)thiazole with 4-ethoxyphenyl substituent | A549 | 0.97 ± 0.13 | [2] |
| 4g | 1-((benzo[d]thiazol-2-ylamino)(4-chlorophenyl)methyl)naphthalen-2-ol | DU145 | - | [3] |
| 4j | 1-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)naphthalen-2-ol | DU145 | - | [3] |
| 4o | 1-((benzo[d]thiazol-2-ylamino)(4-(dimethylamino)phenyl)methyl)naphthalen-2-ol | DU145 | - | [3] |
Note: Specific IC50 values for compounds 4g, 4j, and 4o were not provided in the abstract, but they were identified as potent anti-proliferative agents.
Mechanism of Action: Tubulin Polymerization Inhibition
Several studies have indicated that a key mechanism of anticancer activity for certain thiazole-naphthalene derivatives is the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
II. Antimicrobial Activity
The naphthylthiazolylamine scaffold has also demonstrated significant potential as a source of new antimicrobial agents, with activity against a range of bacteria and fungi.
Comparative Antimicrobial Potency
The following table summarizes the in vitro antimicrobial activity of selected derivatives, presenting their Minimum Inhibitory Concentrations (MIC) against various microbial strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 5b | 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Pseudomonas aeruginosa | 62.5 | [4][5] |
| 5b | 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Candida albicans | - | [4][5] |
| 5b | 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Candida glabrata | - | [4][5] |
| 4c | N,N-diethyl-4-(naphthalen-1-yl)thiazol-2-amine | Candida albicans | - | [4][5] |
| 4d | 4-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)thiazole | Candida albicans | - | [4][5] |
| 5a | 4-(naphthalen-2-yl)-2-(piperidin-1-yl)thiazole | Candida albicans | - | [4][5] |
| 5f | 2-(4-benzylpiperidin-1-yl)-4-(naphthalen-2-yl)thiazole | Candida albicans | - | [4][5] |
| PNT | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. epidermidis | 2.5 ± 2.2 | [6] |
| PNT | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | S. aureus | 2.5 ± 0.0 | [6] |
| PNT | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | MRSA | 6.7 ± 2.9 | [6] |
Note: Specific MIC values for some compounds against Candida species were not provided in the abstract but were noted to have remarkable antifungal activity.
III. Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.
Protocol Details:
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.
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Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A control group with vehicle (e.g., DMSO) is also included.
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Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol Details:
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Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
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Serial Dilution: The this compound derivatives are serially diluted in the broth in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Conclusion
The comparative analysis presented in this guide highlights the significant therapeutic potential of this compound derivatives as both anticancer and antimicrobial agents. The structure-activity relationship studies suggest that modifications to the core scaffold can lead to the development of highly potent and selective compounds. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers aiming to further explore and optimize this promising class of molecules for clinical applications. Further investigations into their in vivo efficacy and safety profiles are warranted to translate these preclinical findings into novel therapeutic interventions.
References
- 1. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity | MDPI [mdpi.com]
- 4. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Activity of Naphtho[2,1-d]thiazol-2-ylamine: A Comparative Guide
This guide provides a comparative analysis of the biological activities of Naphtho[2,1-d]thiazol-2-ylamine and its derivatives, focusing on their antimicrobial, anticancer, and potassium channel modulating properties. The performance of these compounds is compared with established alternatives in each category, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Analysis of Biological Activity
Antimicrobial Activity
Naphthylthiazolylamine derivatives have been screened for their in vitro antimicrobial activity. For the purpose of this guide, the activity of a representative derivative, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole, is compared against a standard antibiotic, Ciprofloxacin, and a standard antifungal, Ketoconazole.
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Pseudomonas aeruginosa | 62.5 | [1][2] |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Candida albicans | Not explicitly stated, but equipotent to Ketoconazole | [1][2] |
| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole | Candida glabrata | Not explicitly stated, but equipotent to Ketoconazole | [1][2] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1.0 (Susceptible range) | Standard clinical data |
| Ketoconazole | Candida albicans | 0.25 - 1.0 | Standard clinical data |
| Ketoconazole | Candida glabrata | 0.25 - 1.0 | Standard clinical data |
Note: Data for the this compound derivative is illustrative of the potential of this chemical class.
Anticancer Activity
The anticancer potential of naphthylthiazolylamine derivatives has been evaluated against various cancer cell lines. However, the cited studies indicate that many of the tested derivatives showed weak anticancer activity or, in some cases, led to an increase in cell proliferation in Hep-G2 and A549 cell lines. For a comparative perspective, their general performance is contrasted with the standard chemotherapeutic drug, Doxorubicin.
Table 2: Comparison of IC50 Values for Anticancer Activity
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 4-naphthyl-2-aminothiazole derivatives (general finding) | Hep-G2, A549 | Weak activity or proliferative | [1][2] |
| Doxorubicin | HepG2 | ~1.1 | N/A |
| Doxorubicin | A549 | ~0.48 | N/A |
Note: The weak activity of the tested derivatives suggests that further structural modifications would be necessary to develop potent anticancer agents from this scaffold.
Potassium Channel Activation
A regioisomer of the target compound, Naphtho[1,2-d]thiazol-2-ylamine (also known as SKA-31), has been identified as a potent activator of KCa2/3 (SK/IK) potassium channels. This activity is compared with Riluzole, a known KCa2/3 channel activator from which SKA-31 was developed.
Table 3: Comparison of EC50 Values for KCa2/3 Channel Activation
| Compound/Drug | Target Channel | EC50 (nM) | Reference |
| Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) | KCa2.1 | 2900 | |
| Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) | KCa2.2 | 1900 | |
| Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) | KCa2.3 | 2900 | |
| Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) | KCa3.1 | 260 | |
| Riluzole | KCa2.3 / KCa3.1 | ~10-20 times less potent than SKA-31 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.
Ion Channel Activity (Whole-Cell Patch-Clamp)
This electrophysiological technique is used to measure the ionic currents flowing through the membrane of a single cell, allowing for the characterization of ion channel activators.
-
Cell Preparation: Cells expressing the target ion channels (e.g., KCa2/3) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very small tip diameter is filled with an appropriate intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is held constant (clamped) at a specific voltage, and the ionic currents across the membrane are recorded in response to the application of the test compound at various concentrations.
-
EC50 Determination: The effective concentration required to elicit a half-maximal response (EC50) is determined from the concentration-response curve of the recorded currents.
Visualizing Molecular Pathways
The following diagrams illustrate the key signaling pathways associated with the biological activities of thiazole derivatives.
Caption: Experimental workflows for determining biological activity.
Caption: Apoptosis signaling pathways induced by thiazole derivatives.
Caption: KCa2/3 potassium channel activation mechanism.
References
A Comparative Analysis of Naphtho[2,1-d]thiazol-2-ylamine and Other Thiazole Compounds in Biological Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Naphtho[2,1-d]thiazol-2-ylamine and its derivatives against other thiazole-containing compounds. This analysis is supported by experimental data from various studies, with a focus on anticancer and antimicrobial properties.
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, this compound and its derivatives have garnered significant interest for their potential as therapeutic agents. This guide synthesizes findings from multiple studies to offer a comparative perspective on their performance.
Anticancer Activity: A Tale of Two Scaffolds
Recent research has highlighted the potential of thiazole derivatives fused with a naphthalene moiety as potent anticancer agents. These compounds often exert their effects by inhibiting critical cellular processes such as tubulin polymerization or by interacting with DNA.
A novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with many exhibiting moderate to potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[4] Notably, compound 5b in one study, which features an ethoxy group at the 4-position of a phenyl ring attached to the thiazole, was identified as a highly active compound with IC50 values of 0.48 ± 0.03 µM against MCF-7 and 0.97 ± 0.13 µM against A549 cells.[4] Mechanistic studies revealed that this compound significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, arrested the cell cycle at the G2/M phase, and induced apoptosis in MCF-7 cells.[4]
In a different study, 2-aminonaphtho[2,3-d][1][5]thiazole-4,9-dione derivatives were synthesized and evaluated for their cytotoxic activities.[6] Among these, compound 3d showed remarkable inhibition of MDA-MB-231 (human breast cancer) cell proliferation with an IC50 value of 0.276 µM.[6] Furthermore, compounds 3a and 3b demonstrated significant activity against HeLa (human cervical cancer) cells with IC50 values of 0.336 µM and 0.269 µM, respectively.[6] Molecular docking studies suggested that these compounds may bind to the hDNA TopoIIβ binding pocket, indicating a different mechanism of action compared to the tubulin inhibitors.[6]
Another investigation focused on thiazole-naphthyl derivatives targeting DNA.[7] Two synthesized ligands, HL1 and HL2 , exhibited significant antitumor activity. HL2 , which contains an additional naphthyl group, showed a superior effect against HepG2 (liver cancer) cells with an IC50 of 3.2 ± 0.1 μM, compared to HL1 (IC50: 7.3 ± 0.3 μM).[7] This enhanced activity was attributed to a stronger binding affinity to DNA, with HL2 acting as a moderate intercalator.[7]
The following table summarizes the cytotoxic activities of selected naphthyl-thiazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5b (thiazole-naphthalene) | MCF-7 (Breast) | 0.48 ± 0.03 | [4] |
| A549 (Lung) | 0.97 ± 0.13 | [4] | |
| 3d (2-aminonaphtho[2,3-d][1][5]thiazole-4,9-dione) | MDA-MB-231 (Breast) | 0.276 | [6] |
| 3a (2-aminonaphtho[2,3-d][1][5]thiazole-4,9-dione) | HeLa (Cervical) | 0.336 | [6] |
| MKN-45 (Gastric) | 8.769 | [6] | |
| 3b (2-aminonaphtho[2,3-d][1][5]thiazole-4,9-dione) | HeLa (Cervical) | 0.269 | [6] |
| HL2 (thiazole-naphthyl) | HepG2 (Liver) | 3.2 ± 0.1 | [7] |
| HL1 (thiazole-naphthyl) | HepG2 (Liver) | 7.3 ± 0.3 | [7] |
Antimicrobial Activity: Broad-Spectrum Potential
Derivatives of this compound have also been investigated for their antimicrobial properties. In one study, new 4-naphthyl-2-aminothiazole derivatives were synthesized and screened for their in vitro antimicrobial activity.[5][8] Compound 5b (2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole) demonstrated the highest MIC value (62.5 µg/ml) against P. aeruginosa.[5][8] This compound also showed an antifungal effect on C. albicans and C. glabrata comparable to ketoconazole.[5][8]
Another study focused on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT ), which exhibited significant antimicrobial activity against Staphylococcus strains.[9] PNT showed higher activity against S. epidermidis, S. aureus, and MRSA compared to N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide (TBA ).[9] The mechanism of action for PNT was suggested to be the inhibition of DNA gyrase.[9]
The following table summarizes the minimum inhibitory concentrations (MIC) of selected naphthyl-thiazole derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5b (4-naphthyl-2-aminothiazole) | P. aeruginosa | 62.5 | [5][8] |
| PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione) | S. epidermidis | 2.5 ± 2.2 | [9] |
| S. aureus | 2.5 ± 0.0 | [9] | |
| MRSA | 6.7 ± 2.9 | [9] | |
| TBA (N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide) | S. epidermidis | 40 ± 0 | [9] |
| S. aureus | 40 ± 0 | [9] | |
| MRSA | 40 ± 0 | [9] |
Experimental Protocols
Synthesis of Naphthylthiazolylamine Derivatives
A common synthetic route for 4-naphthyl-2-aminothiazole derivatives involves the reaction of dialkylaminothiocarbamide and 2-bromo-(naphthalene-1/2-yl)ethanone.[5] The synthesis of 2-aminonaphtho[2,3-d][1][5]thiazole-4,9-dione derivatives can be achieved through a two-step reaction involving 2-aminothiazole fusion to a 1,4-naphthoquinone ring.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] Cancer cell lines are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is then measured using a microplate reader to determine cell viability.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antimicrobial properties of the compounds are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like the microbroth dilution method.[5][9] Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Concluding Remarks
The fusion of a thiazole ring with a naphthalene moiety has yielded a promising class of compounds with significant anticancer and antimicrobial activities. The specific biological activity and potency of these derivatives are highly dependent on the substitution pattern on both the thiazole and naphthalene rings. For instance, in the context of anticancer activity, different derivatives can target distinct cellular components, such as tubulin or DNA. Similarly, their antimicrobial spectrum and efficacy vary with structural modifications.
The presented data underscores the importance of the naphthyl-thiazole scaffold in medicinal chemistry. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds, paving the way for the development of novel therapeutic agents. Researchers are encouraged to consider the diverse mechanisms of action exhibited by these compounds in the design of future drug candidates.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. jocpr.com [jocpr.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Naphtho[2,1-d]thiazol-2-ylamine Analogues
The naphtho[2,1-d]thiazol-2-ylamine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Analogues of this core structure have been investigated for their potential as antimicrobial, anticancer, and ion channel modulating agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies.
Antimicrobial Activity
Derivatives of the naphthylthiazolylamine scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens. The SAR studies reveal that modifications to the 2-amino group and the naphthalene ring system can significantly influence the antimicrobial potency and spectrum.
Table 1: Antimicrobial Activity of Naphthylthiazolylamine Analogues
| Compound ID | R Group (Substitution at 2-amino position) | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|---|
| 5b | 4-Methylpiperidine | P. aeruginosa | 62.5 | [1] |
| 5b | 4-Methylpiperidine | C. albicans | Equipotent to Ketoconazole | [1] |
| 5b | 4-Methylpiperidine | C. glabrata | Equipotent to Ketoconazole | [1] |
| 4c | Not specified | C. albicans | Remarkable Activity | [1] |
| 4d | Not specified | C. albicans | Remarkable Activity | [1] |
| 5a | Morpholine | C. albicans | Remarkable Activity | [1] |
| 5f | Thiomorpholine | C. albicans | Remarkable Activity | [1] |
| PNT | Piperazine (on a Naphtho[2,3-d]thiazole-4,9-dione core) | S. epidermidis | 2.5 ± 2.2 | [2] |
| PNT | Piperazine (on a Naphtho[2,3-d]thiazole-4,9-dione core) | S. aureus | 2.5 ± 0.0 | [2] |
| PNT | Piperazine (on a Naphtho[2,3-d]thiazole-4,9-dione core) | MRSA | 5.0 ± 0.0 |[2] |
SAR Insights: The data suggests that introducing cyclic secondary amine derivatives, such as 4-methylpiperidine, at the 2-amino position can lead to potent antimicrobial effects. Compound 5b , featuring a 4-methylpiperidine moiety, exhibited the highest activity against P. aeruginosa and antifungal effects comparable to the standard drug ketoconazole[1]. For the isomeric Naphtho[2,3-d]thiazole-4,9-dione core, the addition of a piperazine group (PNT ) resulted in strong activity against Staphylococcus strains, including MRSA, with a proposed mechanism of action involving the inhibition of DNA gyrase[2].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial properties of naphthylthiazolylamine compounds were evaluated using the Minimum Inhibitory Concentration (MIC) method as described in the literature[1][3].
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to achieve a standard concentration of microorganisms (e.g., 10^5 CFU/mL).
-
Compound Dilution: The synthesized compounds are dissolved in a suitable solvent (like DMSO) to create stock solutions. A series of two-fold dilutions of each compound is prepared in a 96-well microtiter plate using culture medium.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Positive and negative controls (wells with and without microbial growth, respectively) are included in each assay.
Anticancer and Antiproliferative Activity
Several studies have explored the potential of naphthothiazole and related benzothiazole derivatives as anticancer agents. The antiproliferative activity is highly dependent on the nature and position of substituents on both the thiazole and the aromatic ring systems.
Table 2: Antiproliferative Activity of this compound and Related Analogues
| Compound ID | Core Structure | Substituent(s) | Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|---|---|
| Series 5a-5f | Naphthylthiazolylamine | Cyclic secondary amines | Hep-G2, A549 | Weak anticancer activity | [1] |
| 4g | 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol | R = 4-F-Ph | DU145 (Prostate) | Potent Activity | [4][5] |
| 4j | 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol | R = 4-Cl-Ph | DU145 (Prostate) | Potent Activity | [4][5] |
| 4o | 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol | R = 4-NO2-Ph | DU145 (Prostate) | Potent Activity | [4][5] |
| 46b | 2-Aminothiazole | 4β-(thiazol-2-yl)amino-4-deoxypodophyllotoxin | A549 (Lung) | 0.16 ± 0.06 | [6] |
| 46b | 2-Aminothiazole | 4β-(thiazol-2-yl)amino-4-deoxypodophyllotoxin | HepG2 (Liver) | 0.13 ± 0.05 | [6] |
| 27 | 2-Aminothiazole | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 |[6] |
SAR Insights: While simple cyclic amine substitutions on the 2-amino position of the naphthylthiazolylamine core resulted in weak anticancer activity[1], more complex derivatives have shown significant promise. For instance, a series of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives exhibited potent antiproliferative behavior, particularly when the phenyl ring bore electron-withdrawing groups like fluoro, chloro, or nitro at the para position[4][5]. Furthermore, linking the 2-aminothiazole scaffold to other known anticancer pharmacophores, such as podophyllotoxin, has yielded highly potent compounds with IC50 values in the nanomolar range[6].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity[1][7].
-
Cell Seeding: Cancer cells (e.g., A549, Hep-G2) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
KCa Channel Activation
A study on the related isomeric scaffold, naphtho[1,2-d]thiazol-2-ylamine, identified it as a potent activator of KCa2 and KCa3 potassium channels. These channels are involved in regulating neuronal excitability and vascular tone, making them attractive targets for various therapeutic areas.
Table 3: KCa Channel Activating Potency of Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) and Analogues
| Compound ID | Core Structure | Channel | Activity (EC50) | Reference |
|---|---|---|---|---|
| SKA-31 | Naphtho[1,2-d]thiazol-2-ylamine | KCa2.1 | 430 nM | [8] |
| SKA-31 | Naphtho[1,2-d]thiazol-2-ylamine | KCa2.3 | 2.9 µM | [8] |
| SKA-20 | Anthra[2,1-d]thiazol-2-ylamine | KCa2.1 | 2.9 µM | [8] |
| Riluzole | 6-(trifluoromethoxy)benzo[d]thiazol-2-amine | KCa2.1 | ~10-20x less potent than SKA-31 |[8] |
SAR Insights: The study demonstrated that expanding the benzene ring of the benzothiazole template (Riluzole) to a naphthalene (SKA-31 ) or anthracene (SKA-20 ) system significantly increases the potency of KCa channel activation[8]. This suggests that the size and planarity of the aromatic system are crucial for effective interaction with the channel. The naphtho[1,2-d]thiazol-2-ylamine isomer (SKA-31 ) was found to be a particularly potent activator, highlighting the importance of the specific fusion pattern of the rings[8].
Experimental Protocol: Patch-Clamp Electrophysiology
The activity of compounds on ion channels like KCa2/3 is typically measured using whole-cell patch-clamp electrophysiology on cells expressing the channel of interest (e.g., HEK-293 cells)[8].
-
Cell Preparation: Cells stably or transiently expressing the target KCa channel are cultured on coverslips.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -80 mV).
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Current Measurement: The activation of KCa channels by the compound results in an outward potassium current, which is recorded by the patch-clamp amplifier.
-
Data Analysis: The increase in current is measured for each compound concentration, and the data is fitted to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Structure of Naphtho[2,1-d]thiazol-2-ylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's structure is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the analytical techniques used to elucidate the molecular structure of Naphtho[2,1-d]thiazol-2-ylamine. Due to the limited availability of published experimental data for this specific molecule, we present a comparison with the well-characterized, structurally related compound, 2-aminothiazole. This comparison will highlight the expected spectral features and provide a framework for the structural confirmation of this compound.
Spectroscopic Data Comparison
Table 1: Comparison of Physical and Molecular Properties
| Property | This compound | 2-Aminothiazole |
| Molecular Formula | C₁₁H₈N₂S | C₃H₄N₂S |
| Molecular Weight | 200.26 g/mol | 100.14 g/mol |
| CAS Number | 1203-55-0[1][2] | 96-50-4[3] |
Table 2: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Proton Environment | Expected/Observed Chemical Shift (δ, ppm) |
| This compound | Aromatic Protons (Naphthyl) | ~7.0 - 8.5 (complex multiplets) |
| Amine Protons (-NH₂) | Broad singlet, variable | |
| 2-Aminothiazole | H-4 (Thiazole ring) | 6.53 (d, J=3.7 Hz)[4] |
| H-5 (Thiazole ring) | 6.93 (d, J=3.7 Hz)[4] | |
| Amine Protons (-NH₂) | 6.86 (s)[4] |
Table 3: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Carbon Environment | Expected/Observed Chemical Shift (δ, ppm) |
| This compound | Aromatic Carbons (Naphthyl) | ~110 - 150 |
| C=N (Thiazole ring) | ~160 - 170 | |
| C-S (Thiazole ring) | ~100 - 120 | |
| 2-Aminothiazole | C2 (C-NH₂) | 169.2 |
| C4 | 108.3 | |
| C5 | 138.8 |
Table 4: IR and Mass Spectrometry Data Comparison
| Analysis | This compound (Expected) | 2-Aminothiazole (Experimental) |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (C=N stretching), Aromatic C-H and C=C bands | 3420, 3295, 3110 (N-H), 1625 (C=N) |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 200 | Molecular Ion [M]⁺ at 100[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for confirming the molecular structure of a novel or uncharacterized compound like this compound.
Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical compound.
Caption: Decision-making process for confirming a proposed molecular structure based on spectroscopic data.
References
Navigating Naphtho-Thiazole Scaffolds: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the naphtho-thiazole scaffold presents a compelling area of exploration for novel therapeutics. While direct experimental data on Naphtho[2,1-d]thiazol-2-ylamine is emerging, a comprehensive understanding of its potential can be gleaned from a comparative analysis of its structurally related analogs. This guide provides a cross-validation of experimental results for this compound and its better-studied isomer, Naphtho[1,2-d]thiazol-2-ylamine (also known as SKA-31), along with other relevant derivatives, to inform future research and development.
Comparative Analysis of Biological Activity
While extensive biological data for this compound is not yet widely published, the known activities of its isomers and derivatives provide valuable insights into its potential therapeutic applications, particularly in cancer and cardiovascular diseases. The following tables summarize the available quantitative data for key comparator compounds.
Anticancer Activity of Naphthyl-Thiazole Derivatives
Several studies have highlighted the potential of naphthyl-thiazole derivatives as anticancer agents. The cytotoxic effects are typically evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 5b (a thiazole-naphthalene derivative) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [1] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | [1] | |
| HL2 (a thiazole-naphthyl derivative) | HepG2 (Liver Cancer) | 3.2 ± 0.1 | [2] |
| HL1 (a thiazole-naphthyl derivative) | HepG2 (Liver Cancer) | 7.3 ± 0.3 | [2] |
| Series 5a-5f (4-naphthyl-2-aminothiazole derivatives) | Hep-G2 and A549 | Weak anticancer activity | [3] |
Potassium Channel Modulation by Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)
Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is a well-characterized activator of KCa2 (SK) and KCa3.1 (IK) potassium channels, which play crucial roles in regulating vascular tone and neuronal excitability.[4][5][6]
| Channel | EC50 Value | Reference |
| KCa2.1 | 2.9 µM | [5] |
| KCa2.2 | 1.9 µM | [5] |
| KCa2.3 | 2.9 µM | [5] |
| KCa3.1 | 260 nM | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of naphtho-thiazole derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis and distinguish it from necrosis.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the activity of ion channels, such as the KCa channels modulated by SKA-31.
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., transiently transfected COS-7 cells) are used.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps are applied to elicit ion currents.
-
Compound Application: The test compound (e.g., SKA-31) is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the compound on channel activity, from which parameters like EC50 can be derived.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKA 31 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Activation of Small Conductance Calcium-Activated Potassium Channels with Naphtho[1,2-d]thiazol-2-ylamine Decreases Guinea Pig Detrusor Smooth Muscle Excitability and Contractility - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the efficacy of Naphtho[2,1-d]thiazol-2-ylamine derivatives"
A comparative analysis of Naphtho[2,1-d]thiazol-2-ylamine derivatives and related compounds reveals a promising landscape for the development of potent anticancer and antimicrobial agents. Researchers have synthesized and evaluated a variety of these compounds, demonstrating significant efficacy in preclinical studies. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.
Anticancer Efficacy
This compound derivatives have been a focal point of anticancer research due to their ability to interfere with critical cellular processes in cancer cells, such as tubulin polymerization and DNA replication.
A novel series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors.[1] Among the synthesized compounds, one derivative, referred to as compound 5b , which has an ethoxy group at the 4-position of a phenyl ring and a free amine group at the thiazole ring, demonstrated the most potent antiproliferative activity against the human breast cancer cell line (MCF-7) and the human lung adenocarcinoma cell line (A549).[1] Mechanistic studies confirmed that this compound significantly inhibited tubulin polymerization and induced apoptosis in MCF-7 cells.[1]
In a separate study, two newly synthesized ligands, HL1 (1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol) and HL2 (1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol), were evaluated for their antitumor activity.[2] Both compounds showed significant efficacy, with HL2 exhibiting more potent activity against HepG2 cells.[2] The study suggested that the enhanced activity of HL2 is due to its stronger binding affinity to DNA, acting as a moderate intercalator.[2]
Another class of related compounds, 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, were synthesized and evaluated for their in vitro anti-proliferative activity against a panel of cancer cell lines.[3] Several of these compounds exhibited potent anti-proliferative behavior, with some showing remarkable growth inhibitory activity.[3]
Quantitative Comparison of Anticancer Activity
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
| Compound 5b (thiazole-naphthalene derivative) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | Tubulin Polymerization Inhibitor | [1] |
| A549 (Lung Cancer) | 0.97 ± 0.13 | Tubulin Polymerization Inhibitor | [1] | |
| HEK293 (Normal Kidney Cells) | 16.37 ± 4.61 | - | [1] | |
| HL1 | HepG2 (Liver Cancer) | 7.3 ± 0.3 | DNA Groove Binder, Induces Necroptosis | [2] |
| HL2 | HepG2 (Liver Cancer) | 3.2 ± 0.1 | DNA Intercalator, Induces Apoptosis | [2] |
| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | Cell Cycle Arrest, Apoptosis Induction | [4] |
| Hela (Cervical Cancer) | 0.07 - 0.72 | - | [4] | |
| A549 (Lung Cancer) | 0.08 - 2.00 | - | [4] |
Antimicrobial and Antifungal Efficacy
In addition to anticancer properties, certain naphthylthiazolylamine derivatives have demonstrated significant antimicrobial and antifungal activities. A study focused on new 4-naphthyl-2-aminothiazole derivatives revealed that compound 5b (2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole) exhibited the highest Minimum Inhibitory Concentration (MIC) value against P. aeruginosa.[5][6] This compound also showed an antifungal effect on C. albicans and C. glabrata comparable to the standard drug ketoconazole.[5][6]
Quantitative Comparison of Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Compound 5b (2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole) | P. aeruginosa | 62.5 | [5][6] |
| C. albicans | Not specified, equipotent to Ketoconazole | [5][6] | |
| C. glabrata | Not specified, equipotent to Ketoconazole | [5][6] | |
| Compounds 4c, 4d, 5a, 5f | C. albicans | Remarkable activity | [5][6] |
Experimental Protocols
The evaluation of the efficacy of these derivatives involved standard and well-documented experimental protocols.
Anticancer Activity Assessment (MTT Assay)
The in vitro anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored, formazan product. The cells are then solubilized, and the concentration of the colored solution is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
The antimicrobial properties of the naphthylthiazolylamine compounds were evaluated using the Minimum Inhibitory Concentration (MIC) method.[5][6] This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is typically performed in a liquid medium in microtiter plates. A series of dilutions of the test compound are prepared and inoculated with the test microorganism. The plates are then incubated, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Pathways
To better understand the synthesis and mechanisms of action, the following diagrams illustrate the key processes described in the literature.
Caption: General synthesis pathway for thiazole-naphthalene derivatives.
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Caption: Mechanism of action for Compound 5b as a tubulin polymerization inhibitor.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo and In Vitro Studies of Naphtho[2,1-d]thiazol-2-ylamine and Its Analogs
A comprehensive review of the current scientific literature reveals a notable absence of direct comparative in vivo and in vitro studies for Naphtho[2,1-d]thiazol-2-ylamine. Research has primarily focused on the synthesis and in vitro evaluation of its derivatives, with no publicly available data from in vivo animal models for the parent compound.
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will present the available in vitro data for derivatives of this compound. Furthermore, to illustrate the typical breadth of investigation for this class of compounds, we will include a detailed comparison of in vivo and in vitro findings for its closely related structural isomer, Naphtho[1,2-d]thiazol-2-ylamine (also known as SKA-31) . It is crucial to note that while structurally similar, the biological activities of isomers can differ significantly. The data for SKA-31 is presented for illustrative purposes to showcase the methodologies and potential therapeutic applications that could be explored for this compound.
In Vitro Studies of Naphtho[2,1-d]thiazole Derivatives
Derivatives of Naphtho[2,1-d]thiazole have been synthesized and evaluated for their potential as antiplasmodial and anticancer agents. These studies provide initial insights into the structure-activity relationships of this scaffold.
Antiplasmodial Activity
A series of Naphtho[2,1-d]thiazole derivatives were synthesized and tested for their in vitro activity against the multidrug-resistant K1 strain of Plasmodium falciparum.
| Compound ID | R¹ Substituent | R⁴ Substituent | IC₅₀ (µM) on P. falciparum K1 strain | Cytotoxicity IC₅₀ (µM) on HepG2 cells | Selectivity Index (SI) |
| 11 | OMe | H | 1.8 | >10 | >5.5 |
| 13 | OMe | OMe | 1.5 | >10 | >6.6 |
The antiplasmodial activity was assessed using a 3H-hypoxanthine incorporation assay.
-
Parasite Culture: The K1 strain of Plasmodium falciparum was cultured in human red blood cells (O+) in RPMI 1640 medium supplemented with 10% human serum.
-
Drug Preparation: Test compounds were dissolved in DMSO to create stock solutions.
-
Assay Procedure: Asynchronous cultures with a parasitemia of 1% and 2.5% hematocrit were incubated in 96-well plates with serial dilutions of the test compounds for 48 hours.
-
Radiolabeling: 3H-hypoxanthine was added to each well, and the plates were incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells were harvested, and the incorporation of 3H-hypoxanthine was measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) was determined by analyzing the dose-response curves.
Illustrative Comparison: In Vivo vs. In Vitro Studies of Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)
Disclaimer: The following data pertains to Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a structural isomer of this compound. This information is provided as an example of the comprehensive evaluation of a closely related compound.
SKA-31 has been identified as a potent activator of KCa2 (small-conductance) and KCa3.1 (intermediate-conductance) calcium-activated potassium channels. This activity has been explored in both cellular and animal models.
Signaling Pathway of SKA-31
Benchmarking Naphtho[2,1-d]thiazol-2-ylamine: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark analysis of the novel compound Naphtho[2,1-d]thiazol-2-ylamine against established inhibitors of biologically relevant pathways. Due to the limited publicly available data on the specific inhibitory activities of this compound, this analysis is based on the inhibitory profiles of structurally related naphthothiazole derivatives. These related compounds have shown activity against key cellular targets, including potassium channels and tubulin. Therefore, this guide will focus on benchmarking this compound against known inhibitors of the KCa2/KCa3 potassium channels and established tubulin-targeting agents.
Comparative Analysis: Quantitative Data
The following tables summarize the inhibitory potency of selected known inhibitors against their respective targets. This data provides a quantitative baseline for benchmarking the potential efficacy of this compound.
Table 1: Benchmarking Against Known KCa2/KCa3 Channel Inhibitors
| Compound | Target | IC50 | Mechanism of Action |
| This compound | KCa2/KCa3 (Putative) | Data Not Available | Putative channel blocker |
| AP30663 | KCa2.1, KCa2.2, KCa2.3 | 2.29 µM, 1.46 µM, 1.09 µM, respectively[1][2] | Negative allosteric modulator[2] |
| TRAM-34 | KCa3.1 | 20 nM[3][4][5] | Selective channel blocker[3][4][5] |
Table 2: Benchmarking Against Known Tubulin Inhibitors
| Compound | Target | IC50 (Tubulin Polymerization) | Mechanism of Action |
| This compound | Tubulin (Putative) | Data Not Available | Putative tubulin polymerization inhibitor |
| Paclitaxel | β-tubulin | ~10 nM - 23 µM (EC50 for polymerization)[6] | Promotes microtubule polymerization and stabilization[6] |
| Vincristine | Tubulin | Ki of 85 nM[7] | Inhibits tubulin polymerization[7] |
| Colchicine | β-tubulin | IC50 of 2.68 µM[8] | Inhibits tubulin polymerization by binding to the colchicine site[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of this compound with the benchmarked inhibitors.
Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique directly measures the inhibitory effect of a compound on KCa2/KCa3 channel currents in living cells.
Workflow for Potassium Channel Inhibition Assay
Caption: Workflow for determining potassium channel inhibition.
Materials:
-
Cell line stably expressing the KCa2 or KCa3 channel of interest.
-
Cell culture medium and supplements.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular recording solutions.
-
This compound and reference inhibitors (e.g., AP30663, TRAM-34).
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency and plate them onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Whole-Cell Configuration: Fabricate micropipettes and fill with intracellular solution. Approach a single cell with the micropipette and form a gigaseal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -80 mV. Elicit KCa channel currents using a voltage ramp protocol (e.g., -120 mV to +40 mV).
-
Compound Application: Record stable baseline currents. Perfuse the recording chamber with a known concentration of the test compound or a reference inhibitor.
-
Inhibition Measurement: Record the steady-state inhibition of the channel current at a specific voltage (e.g., -20 mV).
-
Dose-Response Analysis: Repeat steps 5 and 6 with a range of compound concentrations to construct a dose-response curve and calculate the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This biochemical assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure).
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution.
-
Test compounds (this compound) and reference inhibitors (Paclitaxel, Vincristine, Colchicine) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate (UV-transparent).
-
Temperature-controlled microplate reader.
Procedure:
-
Reagent Preparation: Prepare a tubulin polymerization reaction mix containing tubulin in General Tubulin Buffer and GTP on ice.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds.
-
Assay Plate Setup: Add the test compounds or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin reaction mix to each well to initiate the polymerization reaction.
-
Data Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathways
The following diagrams illustrate the putative signaling pathways that may be affected by this compound, based on the known mechanisms of the benchmarked inhibitors.
Potassium Channel Modulation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. 美国GlpBio - TRAM-34 | KCa3.1 blocker,potent and highly selective | Cas# 289905-88-0 [glpbio.cn]
- 4. TRAM-34 | CAS:289905-88-0 | KCa3.1 blocker,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Naphtho[2,1-d]thiazol-2-ylamine and Its Isomers in Preclinical Research
Derivatives of Naphtho[2,1-d]thiazol-2-ylamine and its structural isomers have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of their efficacy in two primary therapeutic areas: as potassium channel activators for potential cardiovascular applications and as anticancer agents. The data presented is collated from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.
Part 1: Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) as a KCa2/3 Potassium Channel Activator
Naphtho[1,2-d]thiazol-2-ylamine, also known as SKA-31, has been identified as a potent activator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. These channels are crucial in regulating membrane potential and calcium signaling in various cell types, including endothelial cells, making them attractive targets for cardiovascular therapies.
SKA-31 was developed from a library of benzothiazoles using the neuroprotectant riluzole as a template. It has demonstrated significantly higher potency in activating KCa2/3 channels.
Table 1: Comparative Potency (EC50 values) of SKA-31 and Riluzole on KCa Channel Subtypes
| Compound | KCa2.1 (EC50) | KCa2.2 (EC50) | KCa2.3 (EC50) | KCa3.1 (EC50) |
| Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) | 2.9 µM | 1.9 µM | 2.9 µM | 260 nM[1] |
| Riluzole | 10-20 times less potent than SKA-31[2] | 10-20 times less potent than SKA-31[2] | 10-20 times less potent than SKA-31[2] | 10-20 times less potent than SKA-31[2] |
Administration of SKA-31 has been shown to lower blood pressure in both normotensive and hypertensive mouse models. This effect is dependent on the presence of the KCa3.1 channel.[1]
Table 2: Effect of SKA-31 on Mean Arterial Blood Pressure (MAP) in Mice
| Animal Model | SKA-31 Dose | Change in MAP | KCa3.1 Dependence |
| Normotensive Mice | 10 mg/kg | -4 mm Hg[1] | Yes[1] |
| Normotensive Mice | 30 mg/kg | -6 mm Hg[1] | Yes[1] |
| Angiotensin-II-induced Hypertensive Mice | Not specified | -12 mm Hg[1] | Yes[1] |
KCa Channel Activity Measurement (Patch-Clamp Electrophysiology): The efficacy of SKA-31 on KCa channels was determined using whole-cell patch-clamp techniques on HEK-293 cells stably expressing the respective murine KCa channel subtypes (KCa2.1, KCa2.2, KCa2.3, or KCa3.1).
-
Cell Preparation: HEK-293 cells were cultured and maintained under standard conditions.
-
Electrophysiological Recording: Whole-cell currents were recorded using an patch-clamp amplifier. The extracellular solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular pipette solution contained (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and 8.5 CaCl2 (to buffer free Ca2+ to 1 µM), adjusted to pH 7.2.
-
Compound Application: Compounds were applied to the cells via a rapid solution exchange system.
-
Data Analysis: Concentration-response curves were generated by plotting the increase in current at a specific voltage against the compound concentration. EC50 values were calculated by fitting the data to a Hill equation.
In Vivo Blood Pressure Measurement: Mean arterial blood pressure was monitored in conscious mice using radiotelemetry.
-
Transmitter Implantation: A pressure-sensing catheter connected to a radiotransmitter was surgically implanted into the carotid artery of the mice.
-
Acclimatization: Mice were allowed to recover from surgery and acclimatize to their new housing.
-
Drug Administration: SKA-31 was administered, and blood pressure was continuously recorded.
-
Data Analysis: The change in mean arterial blood pressure from baseline was calculated.
Caption: Activation of KCa3.1 channels by SKA-31 leads to vasodilation and lower blood pressure.
Part 2: Naphthylthiazolylamine Derivatives as Anticancer Agents
Several studies have explored the synthesis and anticancer activity of various derivatives of naphthylthiazolylamine. These compounds have shown efficacy against multiple cancer cell lines, often through mechanisms like tubulin polymerization inhibition.
A novel series of thiazole-naphthalene derivatives were synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines.[3]
Table 3: In Vitro Antiproliferative Activity (IC50) of Thiazole-Naphthalene Derivatives
| Compound | Target Cell Line | IC50 (µM) | Comparator: Colchicine (Tubulin Polymerization IC50) |
| Compound 5b | MCF-7 | 0.48 ± 0.03[3] | 9.1 µM[3] |
| A549 | 0.97 ± 0.13[3] | ||
| Compound 5b (Tubulin Polymerization) | - | 3.3 µM[3] |
Another study investigated 4-naphthyl-2-aminothiazole derivatives for their anticancer and antimicrobial activities. While some compounds in the '4a-4f' series increased cell proliferation, the '5a-5f' series exhibited weak anticancer activity in Hep-G2 and A549 cell lines.[4]
Antiproliferative Activity (MTT Assay): The cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) were seeded in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Tubulin Polymerization Assay: The ability of compounds to inhibit tubulin polymerization was measured using a fluorescence-based assay.
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescent reporter, and GTP in a polymerization buffer was prepared.
-
Compound Addition: Test compounds or a vehicle control were added to the reaction mixture.
-
Fluorescence Monitoring: The fluorescence was monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The IC50 for tubulin polymerization inhibition was calculated by comparing the rate of polymerization in the presence of the compound to the control.
Caption: Proposed mechanism of anticancer action for Compound 5b via tubulin inhibition.
Conclusion
The naphthothiazole scaffold demonstrates significant therapeutic potential across different biological targets. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is a potent KCa2/3 channel activator with demonstrated in vivo efficacy in lowering blood pressure, making it a promising lead for cardiovascular drug development. In parallel, other derivatives of the naphthylthiazolylamine core have shown potent in vitro anticancer activity, particularly through the inhibition of tubulin polymerization. Further structure-activity relationship studies and in vivo testing are warranted to optimize the efficacy and safety profiles of these compounds for their respective therapeutic applications. Researchers should note the importance of the isomeric form of the naphthyl group in determining the primary biological activity.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
Safety Operating Guide
Navigating the Safe Disposal of Naphtho[2,1-d]thiazol-2-ylamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of Naphtho[2,1-d]thiazol-2-ylamine, a compound recognized for its potential hazards. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
This compound is classified as harmful if swallowed, a cause of skin and eye irritation, and may lead to respiratory irritation[1]. Due to these hazardous properties, it requires meticulous disposal procedures in line with regulations for hazardous waste.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound, particularly in its solid form, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation : All materials contaminated with this compound, including residual product, contaminated labware (such as pipette tips, vials, and weighing papers), and used PPE, must be segregated as "Non-Halogenated Organic Waste." This waste stream should be kept separate from other chemical wastes to avoid potentially hazardous reactions[2].
-
Waste Collection : Utilize a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container must be constructed of a material compatible with aromatic amines. The label must prominently display "Hazardous Waste," the full chemical name "this compound," and detail any other constituents in the waste mixture.
-
Container Management : The waste container must be kept securely sealed when not in use to prevent the escape of vapors. It should be stored in a designated, well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides[3][4].
-
Final Disposal : The ultimate disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company. The primary recommended method for the disposal of aromatic amines and related compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[5]. This ensures the complete destruction of the compound. Maintain a detailed log of the generated waste, including the chemical name, quantity, and date of generation, for regulatory compliance[6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Naphtho[2,1-d]thiazol-2-ylamine
Essential Safety and Handling Guide for Naphtho[2,1-d]thiazol-2-ylamine
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS No. 1203-55-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value |
| CAS Number | 1203-55-0 |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
| Melting Point | 261 °C |
| Boiling Point | 417.1±28.0 °C (Predicted) |
| Density | 1.403±0.06 g/cm³ (Predicted) |
Hazard Identification
This compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Wear appropriate chemical-resistant gloves. The specific glove material and thickness should be selected based on the solvent used and the duration of handling. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat or chemical-resistant apron must be worn. Ensure that all skin is covered. |
| Respiratory Protection | If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Gather all necessary equipment and reagents before starting the experiment.
-
Put on all required personal protective equipment.
2. Handling:
-
Avoid direct contact with the skin and eyes.
-
Minimize the generation of dust when handling the solid form of the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
1. Waste Collection:
-
All waste materials containing this compound, including contaminated gloves, weigh boats, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material and have a tightly fitting lid.
2. Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
